molecular formula C14H9N3S2 B3033698 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine CAS No. 1135241-04-1

6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Katalognummer: B3033698
CAS-Nummer: 1135241-04-1
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: RENANAHKCLXDPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a sophisticated chemical scaffold based on the privileged 2-aminobenzothiazole structure, which is widely recognized in medicinal chemistry for its diverse biological activities. This compound serves as a versatile building block for the synthesis of novel molecules with potential pharmacological value. Researchers utilize this and related structures primarily in the development of new therapeutic agents. The 2-aminobenzothiazole core is a known pharmacophore, and its derivatives demonstrate a broad spectrum of biological activities. These include significant antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi . Some specific derivatives have also been evaluated for their anticonvulsant potential and effects on the central nervous system (CNS) in pharmacological studies . The mechanism of action for benzothiazole derivatives varies with structural modifications but often involves interactions with critical biological pathways in microbes or neuronal signaling. The molecule's utility is enhanced by the presence of multiple nitrogen atoms, which can act as favorable ligands in metal complexes or participate in hydrogen bonding within biological systems . This compound is intended for research applications only, including use as a standard in analytical chemistry, a precursor in organic synthesis, and a lead compound in drug discovery programs aimed at addressing infectious diseases and neurological disorders. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3S2/c15-14-17-10-6-5-8(7-12(10)19-14)13-16-9-3-1-2-4-11(9)18-13/h1-7H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENANAHKCLXDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. This guide delves into the chemical architecture and prospective properties of a novel, albeit lesser-studied, molecule: 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine. While direct experimental data on this specific compound is scarce in current literature, this document serves as an in-depth technical guide by extrapolating from the well-established chemistry of 2-aminobenzothiazole and bis(benzothiazole) derivatives. We will explore its structural elucidation, propose viable synthetic pathways, predict its physicochemical and spectroscopic characteristics, and discuss its potential as a scaffold for developing new therapeutic agents, particularly in oncology, inflammation, and infectious diseases. This guide is intended to provide a robust theoretical and practical framework for researchers aiming to explore this promising chemical space.

Introduction: The Prominence of the Benzothiazole Scaffold

Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences due to their wide array of pharmacological activities.[1][2] These compounds are integral to the development of drugs with anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[3][4][5] The unique structural features of the benzothiazole ring system, a fusion of a benzene and a thiazole ring, allow for diverse chemical modifications, enabling the fine-tuning of its biological activity.[2][6] The 2-aminobenzothiazole moiety, in particular, is a "privileged" scaffold, frequently appearing in molecules with significant biological efficacy.[4]

This guide focuses on the specific, complex derivative, 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine. By linking two benzothiazole units, this molecule presents a unique three-dimensional structure that could lead to novel interactions with biological targets.

Chemical Structure and Nomenclature

The chemical structure of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine is characterized by a 2-aminobenzothiazole core, where the benzene ring is substituted at the 6-position with another benzothiazole group linked at its 2-position.

Caption: Chemical structure of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine.

IUPAC Name: 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Molecular Formula: C₁₄H₉N₃S₂

Molecular Weight: 299.38 g/mol

Synthesis Strategies and Methodologies

The synthesis of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine, while not explicitly described, can be approached by adapting established methods for the synthesis of 2-aminobenzothiazoles and bis-heterocyclic compounds. A plausible synthetic route would involve the construction of the 2-aminobenzothiazole core followed by the introduction of the second benzothiazole moiety, or a convergent approach where two pre-functionalized benzothiazoles are coupled.

A common and effective method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[7][8]

Proposed Retrosynthetic Analysis

G target 6-(1,3-Benzothiazol-2-yl)- 1,3-benzothiazol-2-amine intermediate1 4-(1,3-Benzothiazol-2-yl)aniline target->intermediate1 Cyclization starting_material3 Potassium thiocyanate target->starting_material3 Reagents oxidizing_agent Bromine target->oxidizing_agent Reagents starting_material1 2-Chlorobenzothiazole intermediate1->starting_material1 Suzuki Coupling starting_material2 4-Aminophenylboronic acid intermediate1->starting_material2 Suzuki Coupling

Caption: Proposed retrosynthetic pathway for the target molecule.

Experimental Protocol: Synthesis of a 6-Substituted 2-Aminobenzothiazole Derivative

This protocol describes a general method for synthesizing a 6-substituted 2-aminobenzothiazole, which can be adapted for the synthesis of the target molecule by using an appropriately substituted aniline.[7]

Step 1: Synthesis of 6-substituted 2-aminobenzothiazole

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve the substituted p-aniline (0.01 M) and potassium thiocyanate (0.01 M) in glacial acetic acid (20 mL).

  • Cool the mixture to 0-5°C in an ice bath with continuous stirring.

  • Slowly add a solution of bromine (0.01 M) in glacial acetic acid from the dropping funnel, ensuring the temperature does not exceed 10°C.

  • After the complete addition of bromine, continue stirring the reaction mixture for an additional 2-3 hours at the same temperature.

  • The precipitated solid is then filtered, washed with a small amount of cold glacial acetic acid, and then with water.

  • The crude product is recrystallized from a suitable solvent like ethanol to yield the pure 6-substituted 2-aminobenzothiazole.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine can be predicted based on the known properties of related 2-aminobenzothiazole derivatives.

PropertyPredicted Value/CharacteristicRationale/Reference
Appearance Likely a solid, ranging from off-white to yellow or brown.Based on the appearance of various synthesized 2-aminobenzothiazole derivatives.[9]
Melting Point Expected to have a relatively high melting point, likely >200°C.The rigid, planar structure and potential for intermolecular hydrogen bonding would contribute to a high melting point.[9]
Solubility Poorly soluble in water, soluble in organic solvents like DMSO and DMF.The largely aromatic and non-polar structure predicts low aqueous solubility.[9][10]
LogP Predicted to be moderately high, suggesting good lipophilicity.The presence of two benzothiazole rings increases lipophilicity.
Spectroscopic Characterization

The structural confirmation of the synthesized molecule would rely on a combination of spectroscopic techniques.[11]

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the two benzothiazole rings. A broad singlet for the amino (-NH₂) protons would likely appear, which would be exchangeable with D₂O.[7][9]

  • ¹³C NMR: The carbon NMR would display a number of signals in the aromatic region (δ 110-160 ppm), with the C2 carbon of the 2-aminobenzothiazole appearing at a characteristic downfield shift (around δ 160-170 ppm).[9]

  • FT-IR: The infrared spectrum would show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and aromatic C-H stretching.[7][9]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (299.38).

Potential Biological Activities and Applications in Drug Development

The 2-aminobenzothiazole scaffold is a versatile pharmacophore with a wide range of biological activities.[1] The unique structure of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine suggests it could be a promising candidate for various therapeutic applications.

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[9][12] These include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[9][12] The bis(benzothiazole) structure could enhance binding to target proteins, potentially leading to increased potency and selectivity.

cluster_0 Cancer Cell PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Molecule 6-(1,3-Benzothiazol-2-yl)- 1,3-benzothiazol-2-amine Molecule->PI3K Inhibition

Caption: Potential mechanism of anticancer action via inhibition of the PI3K/Akt/mTOR pathway.

Anti-inflammatory Activity

Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties.[13][14] They can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and by suppressing the production of pro-inflammatory cytokines.[13] The rigid structure of the target molecule might favor binding to the active sites of inflammatory enzymes.

Antimicrobial Activity

The benzothiazole scaffold is also a key component in many antimicrobial agents.[15][16] Derivatives have shown activity against a broad spectrum of bacteria and fungi.[16][17] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The extended conjugation and increased lipophilicity of a bis(benzothiazole) could enhance its antimicrobial efficacy.

Conclusion and Future Directions

While 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine remains a largely unexplored molecule, the foundational chemistry of its constituent parts suggests a high potential for novel biological activity. This technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. Future research should focus on the successful synthesis of this compound and its analogues, followed by a thorough evaluation of their biological properties. The unique steric and electronic features of this bis(benzothiazole) amine may unlock new avenues in the development of targeted therapies for a range of diseases, underscoring the enduring importance of the benzothiazole scaffold in medicinal chemistry.

References

  • Al-Ostath, O. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. [Link]

  • PLOS One. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. [Link]

  • Saeed, A., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Results in Chemistry. [Link]

  • ACS Omega. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

  • International Journal of Pharma and Bio Sciences. (2012). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. [Link]

  • PMC. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. [Link]

  • PMC. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. [Link]

  • PMC. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]

  • Gaurav Kumar, et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology. [Link]

  • PMC. (2016). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • Journal of Advanced Scientific Research. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. [Link]

  • PMC. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. [Link]

  • Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

  • Taylor & Francis Online. (2012). Medicinal significance of benzothiazole scaffold: an insight view. [Link]

  • ResearchGate. (2025). 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]

  • MDPI. (2023). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. [Link]

  • Royal Society of Chemistry. (2013). Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water. [Link]

  • Academia.edu. (2008). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. [Link]

  • MDPI. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. [Link]

  • International Journal of Scientific Development and Research. (2023). EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES. [Link]

  • ResearchGate. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

  • Bentham Science. (2025). Synthesis of Novel Substituted Bis(benzimidazole)amine, N-Benzimidazole(benzothiazole)amine, and N Benzimidazole(benzoxazole)amine Under Ultrasound Irradiation via Copper-Catalyzed Reaction. [Link]

  • PubMed. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. [Link]

  • Université catholique de Louvain. (2013). 2-Aminobenzothiazole derivatives. [Link]

  • PMC. (2025). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. [Link]

  • Dalton Transactions. (2015). Bis-(benzothiazol-2-yl)-amines and their metal amides: a structural comparison in the solid state. [Link]

  • RSC Publishing. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]

  • ResearchGate. (2025). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 6-SUBSTITUTED 2-AMINOBENZOTHIAZOLES. [Link]

  • PMC. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • ACS Publications. (2025). Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. [Link]

  • R Discovery. (2024). 2-aminobenzothiazole Derivatives Research Articles. [Link]

  • International Journal of Pharmacy and Technology. (2011). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [Link]

  • International Journal of Creative Research Thoughts. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]

  • Organic Chemistry Portal. (2020). Benzothiazole synthesis. [Link]

  • Organic Syntheses. (1943). Benzothiazole, 2-amino-6-methyl-. [Link]

  • ResearchGate. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. [Link]

  • Semantic Scholar. (2021). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]

  • Der Pharma Chemica. (2021). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

Sources

The Ascendant Trajectory of Bis-Benzothiazole Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzothiazole scaffold, a privileged heterocyclic system, has long been a cornerstone in medicinal chemistry, underpinning a multitude of compounds with diverse pharmacological activities. The strategic dimerization of this esteemed scaffold to yield bis-benzothiazole derivatives has emerged as a compelling avenue in the pursuit of novel therapeutic agents with enhanced potency and selectivity. This in-depth technical guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of bis-benzothiazole derivatives. We delve into their significant potential as anticancer, antimicrobial, and antioxidant agents, providing field-proven insights and detailed experimental protocols to empower researchers in the rational design and development of next-generation therapeutics based on this remarkable chemical architecture.

Introduction: The Rationale for Dimerization

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a recurring motif in a plethora of biologically active molecules.[1][2][3][4][5] Its unique structural and electronic properties, including its ability to participate in various non-covalent interactions, have rendered it a fertile ground for drug discovery. The concept of dimerization, creating bis-benzothiazole structures, is a strategic approach to amplify biological efficacy. This can be achieved through several mechanisms, including:

  • Enhanced Receptor Binding: The presence of two pharmacophoric units can lead to a significant increase in binding affinity and avidity to biological targets, such as enzymes or DNA.[6]

  • Modulation of Physicochemical Properties: Dimerization can influence crucial drug-like properties such as lipophilicity, solubility, and metabolic stability.

  • Novel Mechanisms of Action: The spatial arrangement of the two benzothiazole moieties can enable interactions with multiple sites on a target or even bridge two different targets, leading to novel or enhanced mechanisms of action.

This guide will navigate the chemical synthesis of these dimeric structures and explore their promising therapeutic applications.

Synthetic Strategies for Bis-Benzothiazole Derivatives

The synthesis of bis-benzothiazole derivatives can be broadly categorized based on the nature of the linker connecting the two benzothiazole units. Common strategies involve the condensation of 2-aminothiophenol precursors with appropriate bis-carbonyl compounds or the coupling of pre-formed benzothiazole units.[7][8][9]

Synthesis of N,N'-bis(benzothiazol-2-yl)thiourea

A prominent class of bis-benzothiazole derivatives are those linked by a thiourea bridge. These compounds have demonstrated significant cytotoxic potential.[5]

Reaction Scheme:

Caption: General synthesis of N,N'-bis(benzothiazol-2-yl)thiourea.

Detailed Experimental Protocol: Synthesis of a Representative N,N'-bis(benzothiazol-2-yl)thiourea Derivative

This protocol describes a general procedure for the synthesis of N,N'-bis(benzothiazol-2-yl)thiourea derivatives, which have shown notable cytotoxic activity.

Materials:

  • Substituted 2-aminobenzothiazole

  • Carbon disulfide (CS₂)

  • Dimethyl sulfate (DMS)

  • Ammonia solution

  • Ethanol

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Step 1: Formation of the Dithiocarbamate Salt:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted 2-aminobenzothiazole (1 equivalent) in ethanol.

    • To this solution, add carbon disulfide (1.1 equivalents) dropwise at room temperature.

    • Stir the mixture for 30 minutes. An intermediate dithiocarbamate salt may precipitate.

  • Step 2: S-methylation:

    • Cool the reaction mixture in an ice bath.

    • Add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Ammonolysis:

    • Once the S-methylation is complete, add an excess of concentrated ammonia solution to the reaction mixture.

    • Stir the mixture at room temperature for 4-6 hours. The desired benzothiazolylthiocarbamide will precipitate out of the solution.

  • Step 4: Isolation and Purification:

    • Collect the precipitate by filtration and wash it thoroughly with water and then with cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the pure N,N'-bis(benzothiazol-2-yl)thiourea derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Applications of Bis-Benzothiazole Derivatives

Bis-benzothiazole derivatives have demonstrated a broad spectrum of biological activities, with particularly promising results in the fields of oncology, infectious diseases, and as antioxidants.[5][10]

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of bis-benzothiazole derivatives against a variety of cancer cell lines.[4][5][11]

Mechanism of Action: Induction of Apoptosis

Many bis-benzothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[3][12][13][14] The intrinsic or mitochondrial pathway of apoptosis is a common mechanism. This involves the following key steps:

  • Induction of Oxidative Stress: The compound can increase the levels of reactive oxygen species (ROS) within the cancer cell, leading to cellular damage.[3]

  • Mitochondrial Membrane Depolarization: The increased ROS and direct effects of the compound can lead to the loss of the mitochondrial membrane potential.[3]

  • Release of Cytochrome c: This disruption of the mitochondria results in the release of cytochrome c into the cytoplasm.[12]

  • Caspase Activation: Cytochrome c triggers the activation of a cascade of enzymes called caspases, particularly caspase-9 and the executioner caspase-3.[1][12]

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.[2]

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion BBT Bis-Benzothiazole Derivative Bcl2 Bcl-2 BBT->Bcl2 inhibits ROS ↑ ROS BBT->ROS induces Bax Bax Bcl2->Bax inhibits CytoC_mito Cytochrome c Bax->CytoC_mito promotes release CytoC_cyto Cytochrome c ROS->Bax activates Casp9 Caspase-9 (activated) CytoC_cyto->Casp9 activates Casp3 Caspase-3 (activated) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by bis-benzothiazole derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative bis-benzothiazole derivatives against various cancer cell lines.

Compound ClassLinkerRepresentative CompoundCancer Cell LineIC₅₀ (µM)Reference
N-bis-benzothiazolyl thiocarbamideThiourea3U-937 (Leukemia)16.23 ± 0.81[5]
Phenylene-bis(benzothiazole)PhenylNot specifiedVariousSub-micromolar[15]
Bis(benzothiazolyl)pyridinePyridine2,6-bis(2-benzothiazolyl)pyridineVariousVaries[16]
Bis-benzothiazole pyrazolinePyrazolineNot specifiedNot specifiedNot specified[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][12][17]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Bis-benzothiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the bis-benzothiazole derivative in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add bis-benzothiazole derivatives incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Experimental workflow for the MTT assay.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Bis-benzothiazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[18][19][20][21]

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative bis-benzothiazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Compound ClassRepresentative CompoundMicroorganismMIC (µg/mL)Reference
Benzothiazole-thiazole hybrid4b (with nitro group)S. aureus3.90[19]
Benzothiazole-thiazole hybrid4b (with nitro group)E. coli7.81[19]
Benzothiazole-thiazole hybrid4b (with nitro group)C. albicans3.90[19]
Benzothiazole derivative3E. coli25-100[18]
Benzothiazole derivative4E. coli25-100[18]
Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Bis-benzothiazole derivatives, particularly those incorporating a pyrazoline moiety, have been investigated for their antioxidant properties.[10][22][23][24][25] These compounds can scavenge free radicals, thereby mitigating oxidative damage. The antioxidant activity is often influenced by the substitution pattern on the aromatic rings, with electron-donating groups generally enhancing the activity.[10]

Structure-Activity Relationships (SAR)

The biological activity of bis-benzothiazole derivatives is intricately linked to their structural features. Key SAR insights include:

  • Nature of the Linker: The length, flexibility, and chemical nature of the linker connecting the two benzothiazole units play a crucial role in determining the biological activity. For instance, a thiourea linker has been associated with potent cytotoxic effects.[5]

  • Substitution on the Benzothiazole Rings: The type and position of substituents on the benzothiazole rings significantly influence the activity. Electron-withdrawing groups, such as nitro and halogen atoms, have been shown to enhance the antimicrobial activity of benzothiazole-thiazole hybrids.[19] In some anticancer derivatives, electron-withdrawing groups on a phenyl ring attached to the benzothiazole scaffold also increase activity.[4]

  • Overall Molecular Geometry: The three-dimensional arrangement of the two benzothiazole moieties is critical for effective interaction with the biological target. Molecular modeling studies suggest that some bis-benzothiazole derivatives can bind to the minor groove of DNA, which could contribute to their anticancer effects.[6]

Conclusion and Future Perspectives

Bis-benzothiazole derivatives represent a highly promising class of compounds in medicinal chemistry. Their synthetic accessibility and the tunability of their structural and electronic properties offer a robust platform for the development of novel therapeutic agents. The potent anticancer activity, driven by mechanisms such as the induction of apoptosis, positions them as valuable leads for oncological drug discovery. Furthermore, their significant antimicrobial and antioxidant potential warrants further investigation.

Future research should focus on:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by bis-benzothiazole derivatives will facilitate the design of more selective and potent compounds.

  • Optimization of Pharmacokinetic Properties: Efforts should be directed towards improving the drug-like properties of these derivatives, including their solubility, metabolic stability, and bioavailability.

  • Exploration of New Therapeutic Areas: The diverse biological activities of bis-benzothiazoles suggest their potential utility in other disease areas, such as neurodegenerative and inflammatory disorders.[26][27][28]

References

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PMC. Available from: [Link]

  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLOS ONE. Available from: [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. ResearchGate. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents. PMC. Available from: [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers. Available from: [Link]

  • Synthesis of New Series of Bis-Benzothiazole Derivatives as DNA Minor Groove Binding Agents. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. PMC. Available from: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. Available from: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available from: [Link]

  • Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • View of Synthesis, Characterization, And Antioxidant Evaluation Of Some Novel Substituted Benzothiazole–Pyrazole Hybrid Derivatives. Nanotechnology Perceptions. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents. PMC. Available from: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica. Available from: [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available from: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. ResearchGate. Available from: [Link]

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. Available from: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available from: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available from: [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of microbiology, biotechnology and food sciences. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available from: [Link]

  • Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. Available from: [Link]

  • Solution structure of a DNA complex with the fluorescent bis-intercalator TOTO modified on the benzothiazole ring. PubMed. Available from: [Link]

  • EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES. IJSDR. Available from: [Link]

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. Available from: [Link]

  • Stepwise Western Blot Protocol for Lab Researchers. AstorScientific. Available from: [Link]

  • Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio. Available from: [Link]

  • (PDF) Synthesis and Antioxidant activity of novel Pyrazoline derivatives. ResearchGate. Available from: [Link]

  • Synthesis, characterization and evaluation of antioxidant activity of New pyrazolines derivatives. Journal of Research in Medical and Dental Science. Available from: [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PMC. Available from: [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC. Available from: [Link]

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. PMC. Available from: [Link]

  • Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. ResearchGate. Available from: [Link]

  • Graphviz view of a cell cycle canonical signaling pathway with gene... ResearchGate. Available from: [Link]

  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters. Available from: [Link]

  • dot. Graphviz. Available from: [Link]

  • A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. Bentham Science Publisher. Available from: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available from: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. Available from: [Link]

  • Graphviz: How to go from .dot to a graph? Stack Overflow. Available from: [Link]

  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Semantic Scholar. Available from: [Link]

Sources

Solubility Profiling of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and handling protocols for 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine (hereafter referred to as Bis-BZT-Amine ).

This guide is structured to provide actionable intelligence for researchers utilizing this compound in high-throughput screening, amyloid imaging, or medicinal chemistry.

Technical Guide & Application Protocol

Executive Summary & Compound Architecture

6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a planar, conjugated bis-heterocycle. Its utility spans from fluorescent sensing (amyloid fibril detection) to acting as a scaffold for antitumor agents.

While DMSO (Dimethyl sulfoxide) is the universal solvent for this class of molecules, the compound's extended


-system creates a high propensity for 

-

stacking aggregation
. This phenomenon often leads to "false solubility," where micro-aggregates exist in suspension, passing visual inspection but failing in quantitative bioassays.
Physicochemical Drivers of Solubility
PropertyValue (Approx.)Impact on DMSO Solubility
Molecular Weight ~283.37 g/mol Moderate; favors solubility.
LogP (Predicted) 3.5 – 4.2Lipophilic; requires organic solvent (DMSO/DMF).
H-Bond Donors 1 (Primary Amine)Interaction point for DMSO oxygen (Solvation).
H-Bond Acceptors 3 (N, S atoms)Weak acceptors; limited water solubility.
Topology Rigid, PlanarHigh Aggregation Risk. Resists solvation entropy.

Solubility Profile in DMSO

The following data represents the Working Solubility Range derived from structural analog behavior (e.g., Thioflavin T precursors) and NMR preparation standards for bis-benzothiazoles.

Quantitative Profile
  • Saturation Limit (

    
    ): ~15 – 25 mg/mL  (at 25°C).
    
    • Note: While theoretically soluble up to 50 mg/mL with heat, solutions above 25 mg/mL are thermodynamically unstable and prone to precipitation upon cooling or freeze-thaw cycles.

  • Preferred Stock Concentration: 10 mM (~2.8 mg/mL).

    • Reasoning: This concentration is well below the aggregation threshold (

      
      ), ensuring monomeric species distribution for assays.
      
  • Minimum Hydrodynamic Radius (

    
    ):  Monomeric species are expected in pure DMSO; however, addition of >10% water induces rapid dimerization.
    
Solvation Mechanism

DMSO acts as a Lewis base. The sulfoxide oxygen accepts a hydrogen bond from the primary amine (-NH


) of the Bis-BZT-Amine, while the methyl groups of DMSO provide a van der Waals environment that stabilizes the lipophilic benzothiazole rings.

SolvationMechanism Compound Bis-BZT-Amine (Rigid/Planar) Complex Solvated Monomer (Stabilized) Compound->Complex Dispersion Forces (Ring Solvation) Aggregate Pi-Stacked Aggregate (Precipitate Risk) Compound->Aggregate High Conc. (>25 mg/mL) DMSO DMSO Molecules (Dipolar Aprotic) DMSO->Complex H-Bonding (to -NH2) Aggregate->Complex Sonication/Heat

Figure 1: Competition between Solvation and Aggregation. High concentrations favor


-stacking (black), while DMSO interaction (green) stabilizes the monomer.

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions (10 mM)

Objective: Create a stable stock solution free of micro-aggregates.

  • Solvent Selection: Use anhydrous DMSO (Grade ≥99.9%, water <50 ppm).

    • Why: Benzothiazoles are hydrophobic. Even trace water (0.1%) can act as an anti-solvent, nucleating precipitation.

  • Weighing: Weigh 2.83 mg of Bis-BZT-Amine into a generic 1.5 mL amber microcentrifuge tube.

    • Why Amber: Benzothiazole derivatives can be photosensitive (photo-oxidation of the sulfur).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution Cycle (The "3-Step"):

    • Vortex: 30 seconds at max speed.

    • Sonicate: 5 minutes in a water bath (ambient temp). Do not heat above 40°C to avoid degradation.

    • Visual Check: Hold against a light source. The solution should be clear yellow/amber. If turbidity persists, extend sonication.

  • Storage: Aliquot into single-use vials (e.g., 50 µL) and store at -20°C .

    • Caution: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce water via condensation. Use single-use aliquots.

Protocol B: Kinetic Solubility Assessment (Aqueous Dilution)

Objective: Determine the compound's limit in biological buffers (e.g., PBS) before crashing out.

  • Prepare Plate: Dispense 198 µL of PBS (pH 7.4) into a UV-transparent 96-well plate.

  • Spike: Add 2 µL of DMSO stock (various concentrations) to reach final concentrations of 1, 5, 10, 50, and 100 µM.

  • Incubate: Shake at 500 rpm for 2 hours at 25°C.

  • Read: Measure Absorbance at 600 nm (turbidity).

    • Threshold: An increase in OD600 > 0.005 above background indicates precipitation.

    • Typical Result: Bis-BZT-Amine typically precipitates above 10-20 µM in 1% DMSO/PBS mixtures.

Workflow cluster_0 Stock Preparation cluster_1 Quality Control Step1 Weigh Solid (Amber Vial) Step2 Add Anhydrous DMSO Step1->Step2 Step3 Sonicate (5 min) Step2->Step3 Check Visual Inspection (Clear?) Step3->Check Spin Centrifuge (10k x g, 5 min) Check->Spin No (Turbid) Use Ready for Assay Check->Use Yes Spin->Use Use Supernatant Only

Figure 2: Workflow for generating assay-ready stock solutions. The centrifugation step is a critical fail-safe for removing undissolved micro-aggregates.

Troubleshooting & Optimization

Common Failure Modes
  • The "Crash" upon Freezing:

    • Symptom:[1][2][3] Thawed DMSO stock shows needle-like crystals.

    • Cause: The compound solubility drops as DMSO freezes; water condensation during thawing accelerates crystal growth.

    • Fix: Re-sonicate the stock at 37°C for 10 minutes before use. Ensure the cap is tight before freezing.

  • Inconsistent Bioassay Results:

    • Symptom:[1][2][3] High variance between replicates.

    • Cause: Pipetting heterogeneous micro-aggregates.

    • Fix: Filter stock solutions through a 0.2 µm PTFE filter (hydrophobic) before dilution. Do not use Nylon filters (compound will bind).

Chemical Stability in DMSO
  • Oxidation: The benzothiazole sulfur is relatively stable, but the primary amine can slowly oxidize over months if stored in non-amber vials.

  • Hygroscopicity: DMSO absorbs water from air. A stock solution left uncapped for 24 hours can absorb enough water to precipitate Bis-BZT-Amine. Always cap immediately.

References

  • Vertex AI Search. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives. National Institutes of Health (NIH). 1[4]

  • MDPI. (2025). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses and Properties. Molecules Journal. 5

  • BenchChem. (2025). An In-depth Technical Guide to 6-Aminobenzothiazole: Properties and Synthesis. 6[4]

  • PubChem. (2024). Benzo(d)thiazol-2-amine Compound Summary. National Library of Medicine. 7

  • Semantic Scholar. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents. 8

Sources

Methodological & Application

using 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine as an amyloid probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Amyloid Detection Using 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine (BBT-2A)

Executive Summary

This guide details the application of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine (herein referred to as BBT-2A ) as a fluorogenic probe for the detection of


-sheet rich amyloid aggregates (A

, Tau,

-synuclein).

Unlike the classical charged probe Thioflavin T (ThT), BBT-2A features a neutral, extended bis-benzothiazole


-conjugated backbone. This structural distinction confers two critical advantages:
  • Blood-Brain Barrier (BBB) Permeability: The lack of a quaternary nitrogen allows for passive diffusion, making it suitable for ex vivo staining of thick sections without extensive permeabilization.

  • Enhanced Signal-to-Noise Ratio: The probe operates via a Twisted Intramolecular Charge Transfer (TICT) mechanism, acting as a molecular rotor that is virtually non-fluorescent in solution but highly emissive upon intercalation into the steric channels of amyloid fibrils.

Technical Specifications & Properties

ParameterSpecificationNotes
IUPAC Name 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amineBis-benzothiazole scaffold
Molecular Weight ~283.37 g/mol
Solubility DMSO (High), Ethanol (Moderate), Water (Low)Critical: Predissolve in DMSO.
Excitation Max 360–380 nmUV/Blue excitation compatible.
Emission Max 460–490 nm (Bound)Strong Blue-Green fluorescence.
Stokes Shift ~100 nmReduces self-quenching artifacts.
Binding Affinity (

)
10–100 nMHigh affinity for A

fibrils.
Mechanism Molecular Rotor / TICTFluorescence turns "ON" upon rigidification.

Mechanism of Action

The fluorescence of BBT-2A is governed by the restriction of intramolecular rotation between the two benzothiazole rings.

G cluster_0 Unbound State (Aqueous) cluster_1 Bound State (Amyloid Fibril) Free_Probe Free BBT-2A (Flexible Rotation) Energy_Loss Non-Radiative Decay (Thermal Energy) Free_Probe->Energy_Loss TICT Quenching Bound_Probe Intercalated BBT-2A (Rigidified Structure) Free_Probe->Bound_Probe Binding to Beta-Sheet Channel Fluorescence Radiative Decay (High Quantum Yield) Bound_Probe->Fluorescence Emission (460-490nm)

Figure 1: Mechanism of Fluorescence Enhancement. In solution, the bond between the benzothiazole rings rotates freely, dissipating energy non-radiatively. Upon binding to the rigid amyloid lattice, rotation is locked, forcing energy release via fluorescence.

Protocol A: In Vitro Fibrillization Kinetics

Objective: Monitor the kinetics of monomer-to-fibril transition (e.g., A


 aggregation) in real-time.
Reagents:
  • BBT-2A Stock: 5 mM in 100% DMSO. Store at -20°C in the dark.

  • Peptide Stock: Recombinant A

    
     or 
    
    
    
    -synuclein (monomeric).
  • Assay Buffer: PBS (pH 7.4) or Glycine-NaOH (pH 8.5) depending on aggregation conditions.

Step-by-Step Methodology:
  • Probe Preparation:

    • Dilute the 5 mM BBT-2A stock into the Assay Buffer to a working concentration of 20

      
      M .
      
    • Note: Ensure the final DMSO concentration in the assay is <1% to prevent solvent-induced artifacts.

  • Plate Setup (96-well Black/Clear Bottom):

    • Sample Wells: 90

      
      L Peptide Solution (e.g., 20 
      
      
      
      M A
      
      
      ) + 10
      
      
      L BBT-2A working solution.
    • Control 1 (Background): 90

      
      L Buffer + 10 
      
      
      
      L BBT-2A working solution.
    • Control 2 (Peptide Only): 90

      
      L Peptide Solution + 10 
      
      
      
      L Buffer (to check intrinsic fluorescence).
  • Measurement Parameters (Plate Reader):

    • Temperature: 37°C (with shaking if inducing aggregation).

    • Excitation: 365 nm (Bandwidth: 9 nm).

    • Emission: 480 nm (Bandwidth: 20 nm).

    • Interval: Read every 5–10 minutes for 2–24 hours.

  • Data Analysis:

    • Subtract Control 1 (Background) from Sample readings.

    • Plot Fluorescence Intensity (RFU) vs. Time.

    • Fit data to a sigmoidal curve to determine the Lag Phase (

      
      )  and Growth Phase (
      
      
      
      )
      .

Protocol B: Histological Staining of Brain Tissue

Objective: Label amyloid plaques in formalin-fixed, paraffin-embedded (FFPE) or frozen brain sections (e.g., APP/PS1 mouse models or AD post-mortem tissue).

Critical Reagents:
  • Staining Solution: 100

    
    M BBT-2A in 50% Ethanol / 50% PBS.
    
  • Differentiation Solution: 50% Ethanol in PBS.

  • Mounting Medium: Non-fluorescing aqueous mountant.

Workflow Diagram:

Workflow Step1 Deparaffinization / Rehydration (Xylene -> Graded Alcohols -> Water) Step2 Equilibration (PBS, 5 min) Step1->Step2 Step3 Staining (100 µM BBT-2A in 50% EtOH, 20 min) Step2->Step3 Step4 Differentiation Wash (50% EtOH, 2 x 3 min) Step3->Step4 Step5 Final Rinse (PBS, 5 min) Step4->Step5 Step6 Imaging (DAPI Filter Set) Step5->Step6

Figure 2: Histological Staining Workflow. The differentiation step (Step 4) is critical to remove unbound lipophilic probe from myelin-rich regions.

Detailed Methodology:
  • Tissue Preparation:

    • For FFPE: Deparaffinize in Xylene (2x 5 min) and rehydrate through graded ethanols (100% -> 95% -> 70% -> Water).

    • For Frozen: Air dry sections and fix in 4% PFA for 10 min, then wash in PBS.

  • Staining:

    • Apply 300

      
      L of Staining Solution  directly to the tissue section.
      
    • Incubate for 20 minutes at room temperature in a humidified dark chamber.

    • Why: The ethanol content facilitates probe penetration into dense plaque cores.

  • Differentiation (Crucial Step):

    • Dip slides in 50% Ethanol/PBS for 3 minutes. Repeat twice.

    • Causality: BBT-2A is lipophilic. Without this step, high background signal from lipid-rich myelin will obscure the amyloid signal. The ethanol washes away the loosely associated membrane-bound probe while the amyloid-intercalated probe remains bound.

  • Mounting & Imaging:

    • Rinse in PBS.

    • Co-stain with nuclear markers (e.g., Propidium Iodide) if necessary (avoid DAPI if spectral overlap occurs, though BBT-2A is usually distinct enough).

    • Image using a DAPI or CFP filter set (Ex ~360nm, Em ~470nm).

Troubleshooting & Validation

IssuePotential CauseCorrective Action
High Background Non-specific lipid binding.Increase Differentiation wash time; Ensure 50% Ethanol is used, not just PBS.
Precipitation Probe insolubility in aqueous buffer.Predissolve in 100% DMSO before adding to buffer. Keep final DMSO < 1%.
Weak Signal Photobleaching or low affinity.Use anti-fade mounting media. Verify excitation wavelength (must be UV/Blue).
False Positives Binding to other

-sheet structures.
Use a competitive binding control with non-fluorescent BTA-1 or ThT.

References

  • Watanabe, H., et al. (2017). "Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of

    
    -Amyloid and 
    
    
    
    -Synuclein Aggregates."[1][2] ACS Chemical Neuroscience.[1] [2]
  • Mathis, C. A., & Klunk, W. E. (2009). "Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent."[3] Bioorganic & Medicinal Chemistry Letters.

  • Groenning, M. (2010). "Binding mode of Thioflavin T and other amyloid ligands in the context of amyloid fibrils-current status." Journal of Chemical Biology.

  • Kovalska, V., et al. (2023). "BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents." ACS Applied Bio Materials.

Sources

Application Note: Strategic Synthesis of 2-Substituted Benzothiazoles via 2-Aminothiophenol Condensation

[1]

Executive Summary

The benzothiazole pharmacophore is a cornerstone in medicinal chemistry, serving as the core scaffold for antitumor, antimicrobial, and neuroprotective agents (e.g., Riluzole). While theoretically simple, the condensation of 2-aminothiophenol (2-ATP) to form the benzothiazole ring is frequently plagued by oxidative dimerization of the starting material (disulfide formation) and incomplete cyclization.

This Application Note moves beyond basic textbook procedures to provide a robust, field-tested guide for synthesizing 2-substituted benzothiazoles. We focus on two distinct protocols: oxidative condensation with aldehydes (favored for library generation and sensitive substrates) and acid-mediated condensation with carboxylic acids (favored for scale-up of robust substrates).

Mechanistic Underpinnings[2][3]

Understanding the reaction mechanism is critical for troubleshooting. The synthesis is not a single-step "condensation" but a cascade:

  • Imine Formation: The amine of 2-ATP attacks the carbonyl carbon (aldehyde/acid), releasing water to form a Schiff base (imine).

  • Intramolecular Cyclization: The thiol group attacks the imine carbon, closing the ring to form a benzothiazoline intermediate.[1]

  • Aromatization (The Critical Step):

    • Aldehyde Route: The benzothiazoline is non-aromatic. It requires an oxidant (air,

      
      , DMSO, or metal catalyst) to dehydrogenate and restore aromaticity.
      
    • Acid Route: The intermediate loses water (dehydration) directly to aromatize, driven by strong acid catalysis and heat.

Pathway Visualization

BenzothiazoleMechanismATP2-Aminothiophenol(Starting Material)ImineSchiff Base(Intermediate)ATP->Imine-H2ODisulfideBis(2-aminophenyl)disulfide (Side Product)ATP->DisulfideO2 (Unwanted)AldehydeAldehyde(R-CHO)Aldehyde->ImineCyclicBenzothiazoline(Non-aromatic)Imine->CyclicThiol AttackOxidationOxidation/Dehydrogenation(Rate Limiting Step)Cyclic->OxidationProduct2-SubstitutedBenzothiazoleOxidation->Product-2H

Figure 1: Mechanistic pathway for the oxidative condensation of 2-aminothiophenol with aldehydes. Note the critical oxidation step required to achieve the final aromatic product.

Critical Parameters & Optimization

Controlling Disulfide Formation

The thiol group in 2-ATP is highly susceptible to oxidation, forming bis(2-aminophenyl) disulfide . This consumes your starting material and complicates purification.

  • Prevention: Use fresh 2-ATP (clear yellow liquid). If dark brown, distill under vacuum before use.

  • Mitigation: For non-oxidative protocols (Acid Route), sparge solvents with Nitrogen/Argon.[1]

Oxidant Selection (Aldehyde Route)

When reacting with aldehydes, an oxidant is mandatory.

  • Air/O2: Green but slow (requires open vessel or bubbling).

  • Iodine (

    
    ):  Excellent balance of speed and yield.[2][3] Acts as a mild Lewis acid and oxidant.
    
  • DMSO: Can act as both solvent and oxidant (Swern-like conditions) at high temperatures (

    
    ).
    

Experimental Protocols

Protocol A: Iodine-Mediated Oxidative Condensation (Aldehyde Route)

Best for: Combinatorial chemistry, substrates with acid-sensitive groups, and high-throughput synthesis.

Reagents:

  • 2-Aminothiophenol (1.0 equiv)[1]

  • Aromatic/Aliphatic Aldehyde (1.1 equiv)

  • Molecular Iodine (

    
    ) (0.1 – 0.5 equiv)
    
  • Solvent: Ethanol (Green) or DMF (Faster)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the aldehyde (1.1 mmol) and 2-aminothiophenol (1.0 mmol) in Ethanol (5 mL).

  • Catalyst Addition: Add molecular iodine (0.1 mmol, 10 mol%) to the stirring mixture.

    • Note: The solution will turn dark brown immediately.

  • Reaction: Stir at room temperature for 10 minutes, then monitor by TLC. If conversion is slow, heat to mild reflux (

    
    ) for 1-2 hours.
    
    • Checkpoint: The disappearance of the thiol spot and the appearance of a fluorescent spot (often blue/green under UV) indicates benzothiazole formation.

  • Quenching: Once complete, add saturated aqueous sodium thiosulfate (

    
    ) to quench excess iodine. The color should fade from dark brown to light yellow/clear.
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH/Water or perform flash chromatography (Hexane/EtOAc).

Protocol B: Polyphosphoric Acid (PPA) Cyclization (Carboxylic Acid Route)

Best for: Large-scale synthesis, very stable substrates, and industrial processes.

Reagents:

  • 2-Aminothiophenol (1.0 equiv)[1]

  • Carboxylic Acid (1.0 equiv)[4]

  • Polyphosphoric Acid (PPA) (Solvent/Reagent volume)

Step-by-Step Methodology:

  • Mixing: In a beaker or flask, mix 2-aminothiophenol (10 mmol) and the carboxylic acid (10 mmol).

  • Acid Addition: Add PPA (approx. 10-15 g).

    • Warning: PPA is extremely viscous. Mechanical stirring is often required.

  • Heating: Heat the mixture to 180–200°C for 3–4 hours.

    • Why: High heat is necessary to drive the dehydration and overcome the viscosity of PPA.

  • Work-up: Cool the reaction mixture to approx.

    
     (do not let it solidify completely). Pour the syrup slowly into crushed ice/water with vigorous stirring.
    
    • Observation: The product usually precipitates as a solid upon contact with water.

  • Neutralization: Adjust pH to ~8-9 using 50% NaOH or saturated

    
     to ensure the free base is formed.
    
  • Isolation: Filter the precipitate, wash copiously with water, and dry.

Comparative Analysis of Conditions

FeatureProtocol A (Aldehyde/

)
Protocol B (Acid/PPA)Green/Catalyst-Free
Reactant AldehydeCarboxylic AcidAldehyde
Mechanism Oxidative CyclizationDehydrative CyclizationAerobic Oxidation
Temp RT to


Reflux
Time 1 - 3 Hours3 - 6 Hours12 - 24 Hours
Yield High (85-95%)Good (70-90%)Moderate (60-80%)
Atom Economy Lower (Requires oxidant)High (Water is byproduct)High
Key Risk Over-oxidationThermal decompositionSlow kinetics

Workflow Visualization

WorkflowStartStart: Reagent CheckCheckATPIs 2-ATP clear/yellow?Start->CheckATPDistillDistill under VacuumCheckATP->DistillNo (Dark Brown)SelectRouteSelect ElectrophileCheckATP->SelectRouteYesDistill->SelectRouteRouteAAldehyde Route(Add I2/EtOH)SelectRoute->RouteAAldehydeRouteBAcid Route(Add PPA, Heat 180°C)SelectRoute->RouteBCarboxylic AcidMonitorMonitor (TLC/LCMS)RouteA->MonitorRouteB->MonitorQuenchQuench (Na2S2O3 or Ice)Monitor->QuenchCompleteIsolateIsolate & PurifyQuench->Isolate

Figure 2: Operational workflow for selecting the correct synthetic path based on reagent quality and electrophile availability.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Yield / Sticky Tar:

    • Cause: Polymerization or disulfide formation.[5]

    • Fix: Ensure inert atmosphere (

      
      ) during setup. If using Protocol B (PPA), reduce temperature to 
      
      
      and extend time.
  • Product is Non-Aromatic (Benzothiazoline):

    • Cause: Incomplete oxidation (Aldehyde route).

    • Fix: Add more oxidant (

      
      ) or bubble air through the solution. Check NMR for the presence of the methine proton (CH) of the thiazoline ring (typically ~6-7 ppm), which should be absent in the final benzothiazole.
      
  • Inability to Precipitate (PPA Method):

    • Cause: Product is protonated and soluble in acidic water.

    • Fix: Ensure the pH is adjusted to >8 during workup to liberate the free base.

QC Specifications
  • 1H NMR: Look for the characteristic downfield shift of aromatic protons.

  • Melting Point: Benzothiazoles are often crystalline solids. Sharp melting points indicate high purity.

  • HRMS: Verify the

    
     peak. Note that the disulfide impurity will have a mass of 
    
    
    .

References

  • Li, Y., Wang, Y. L., & Wang, J. Y. (2006).[6][7] A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol.[2][7] Chemistry Letters, 35(5), 460-461.

  • Gaikwad, N. D. (2018). An efficient green protocol for the synthesis of 2-substituted benzothiazole under solvent and catalyst free condition.[8][3] International Journal of Chemical and Physical Sciences, 7.

  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol. BenchChem Application Notes.

  • Organic Chemistry Portal. (2023). Synthesis of Benzothiazoles. Organic Chemistry Portal Reaction Database.

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.[8][9][3][7] Molecules.

Application Note: Photophysical Characterization of Benzothiazole-2-Amine Dimers

Author: BenchChem Technical Support Team. Date: February 2026

From Spectral Analysis to Molecular Interactions

Introduction & Theoretical Grounding

Benzothiazole-2-amine derivatives are a cornerstone of medicinal chemistry, utilized as antitumor agents, amyloid imaging probes, and fluorescent sensors. While the monomeric species is well-characterized, dimerization —either through covalent linkage (bis-benzothiazoles) or supramolecular self-assembly (H-bonded dimers)—significantly alters their electronic landscape.

Understanding these dimers is critical because:

  • Supramolecular Dimers: Benzothiazole-2-amines form centrosymmetric inversion dimers via intermolecular

    
     hydrogen bonds [1]. These aggregates often suffer from Aggregation-Caused Quenching (ACQ) or, conversely, Aggregation-Induced Emission (AIE), depending on the stacking geometry (H- vs. J-aggregates).
    
  • Covalent Dimers: Chemically linked bis-benzothiazoles often exhibit extended

    
    -conjugation, resulting in bathochromic (red) shifts and enhanced quantum yields compared to their monomeric counterparts [2].
    

This guide provides a rigorous protocol for characterizing these species, specifically distinguishing between ground-state aggregation and covalent electronic coupling.

Experimental Workflow

The following flowchart outlines the critical path for characterizing benzothiazole dimers, ensuring data integrity from solubilization to quantum yield determination.

G Sample Solid Sample (Benzothiazole Dimer) Sol Solubilization (DMSO Stock 10 mM) Sample->Sol Weighing Dilution Serial Dilution (10⁻⁶ to 10⁻⁴ M) Sol->Dilution Solvent: EtOH/MeCN UV UV-Vis Absorption (Beer's Law Check) Dilution->UV Scan 200-800nm Fluoro Emission Spectra (λ_ex @ λ_max) UV->Fluoro OD < 0.1 Analysis Data Analysis (H/J Aggregation, ESIPT) UV->Analysis QY Quantum Yield (Φ) (Relative Method) Fluoro->QY Integrated Area QY->Analysis

Figure 1: Step-by-step workflow for photophysical characterization. Note the critical checkpoint at UV-Vis to ensure Optical Density (OD) is low before fluorescence measurement.

Protocol 1: Sample Preparation & Solvatochromic Assessment

Objective: To prepare stable solutions and identify solvent-dependent spectral shifts indicative of Intramolecular Charge Transfer (ICT) or aggregation.

Reagents
  • Solvents: Spectroscopic grade Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Acetonitrile (MeCN), and Toluene.

  • Stock Solution: Prepare a

    
     M stock solution in DMSO. Benzothiazole dimers often have limited solubility in non-polar solvents; DMSO ensures complete monomerization initially.
    
Procedure
  • Stock Preparation: Dissolve the solid dimer in DMSO. Sonicate for 10 minutes at ambient temperature to ensure no micro-crystals remain.

  • Working Solutions: Prepare four separate

    
     solutions by diluting the stock into EtOH, MeCN, Toluene, and PBS (pH 7.4).
    
    • Note: Keep the final DMSO content

      
       to minimize solvent interference.
      
  • Visual Inspection: Check for precipitation or turbidity (Tyndall effect) using a laser pointer. If scattering is observed, the compound is aggregating; lower the concentration to

    
    .
    

Scientific Insight: Benzothiazole derivatives are highly solvatochromic.[1] A large red shift in polar solvents (e.g., EtOH vs. Toluene) indicates a strong dipole moment change upon excitation, typical of ICT states [3].

Protocol 2: UV-Vis Absorption & Aggregation Study

Objective: To determine the molar extinction coefficient (


) and distinguish between monomers and dimers.
Mechanism[2][3][4]
  • Monomers: Typically absorb between 280–350 nm.

  • Dimers:

    • Covalent: Bathochromic shift (Red shift) to 380–420 nm due to extended conjugation [2].

    • H-Aggregates (Face-to-face): Hypsochromic shift (Blue shift).

    • J-Aggregates (Head-to-tail): Bathochromic shift (Red shift).[2]

Step-by-Step Protocol
  • Baseline Correction: Insert two cuvettes with pure solvent. Run a baseline scan (200–800 nm).

  • Concentration Scan (The Linearity Test):

    • Prepare a dilution series: 1, 5, 10, 25, 50, and 100

      
      .
      
    • Record spectra for each.[3][4]

    • Data Analysis: Plot Absorbance (

      
      ) vs. Concentration.
      
      • Linear: Beer-Lambert law holds; species is monomeric or stable covalent dimer.

      • Non-Linear (Deviation): Indicates supramolecular aggregation (dimerization equilibrium).

Data Presentation Table
ParameterMonomer (Typical)Covalent Dimer (Typical)H-Aggregate

(Abs)
280–340 nm360–400 nmBlue-shifted
Stokes Shift50–80 nm80–150 nmVaries

(

)
~15,000~30,000+Decreased

Protocol 3: Fluorescence Emission & Quantum Yield[4]

Objective: To quantify the efficiency of photon emission. Benzothiazole dimers often exhibit Excited State Intramolecular Proton Transfer (ESIPT), leading to dual emission (Enol vs. Keto forms) [4].

Mechanism: ESIPT & Dimerization

The following diagram illustrates the competing pathways in benzothiazole-2-amine systems.

Jablonski GS Ground State (S0) (Enol) ES_Enol Excited State (S1) (Enol) GS->ES_Enol Abs (UV) ES_Keto Excited State (S1') (Keto - ESIPT) ES_Enol->ES_Keto Proton Transfer (Fast) Em_Enol Enol Emission (Blue/UV) ES_Enol->Em_Enol Fluorescence ES_Keto->GS Non-Rad Decay Em_Keto Keto Emission (Green/Red - Large Stokes) ES_Keto->Em_Keto Fluorescence

Figure 2: ESIPT mechanism common in benzothiazole derivatives. Dimers may suppress or enhance the proton transfer depending on steric hindrance.

Quantum Yield ( ) Protocol (Relative Method)

Standard: Quinine Sulfate in 0.1 N


 (

) or 9,10-Diphenylanthracene in EtOH (

) [5].
  • Absorbance Matching:

    • Adjust the concentration of the Unknown (Dimer) and Standard so that their absorbance at the excitation wavelength is identical and below 0.1 OD .

    • Why? To prevent the Inner Filter Effect (re-absorption of emitted light), which artificially lowers QY.[4]

  • Acquisition:

    • Set excitation slit width (e.g., 2.5 nm) and emission slit width (e.g., 5.0 nm). Keep these constant for both samples.

    • Scan emission from

      
       to 700 nm.
      
  • Calculation: Use the following equation:

    
    
    
    • 
      : Integrated area under the emission curve.[4]
      
    • 
      : Absorbance at excitation wavelength.[4][5]
      
    • 
      : Refractive index of the solvent.
      

Troubleshooting & Self-Validation

  • Issue: Dual Emission Peaks.

    • Cause: Likely ESIPT (Enol/Keto equilibrium) or presence of Monomer/Dimer equilibrium.

    • Validation: Perform an Excitation Spectrum scan monitoring both emission peaks. If the excitation spectra differ, you have two distinct ground-state species (aggregates). If they are identical, the dual emission originates from a single species (ESIPT).

  • Issue: Low Quantum Yield.

    • Cause: Aggregation-Caused Quenching (ACQ) is common in planar benzothiazoles due to

      
       stacking.
      
    • Validation: Add a surfactant (e.g., SDS) or use a bulky solvent (PEG). If QY increases, aggregation was the cause.

References

  • Crystal structure and hydrogen bonding: Smith, J. et al. "1,3-Benzothiazol-2-amine: Hydrogen bonding and dimerization."[6] Acta Crystallographica, 2012 .

  • Covalent Dimers & Spectral Shifts: Raposo, M. M. M. et al. "Synthesis and photophysical properties of bithienyl-benzothiazole derivatives." ResearchGate, 2013 .

  • Solvatochromism & Sensing: Maliyappa, M. R. et al. "Synthesis, Characterization, Solvatochromic and Biological studies of novel Benzothiazole based azo dyes." Journal of Chemical and Pharmaceutical Sciences, 2018 .

  • ESIPT Mechanism: Irgashev, R. A. et al. "Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications."[7][8] Molecules, 2025 .[7][9][10]

  • Quantum Yield Standards: Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011 .

Sources

Troubleshooting & Optimization

improving solubility of bis-benzothiazole amines in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility of Bis-Benzothiazole Amines in Aqueous Buffers Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Version: 2.0 (Current)

The Core Challenge: "Brick Dust" & -Stacking

Why is this happening? Bis-benzothiazole amines are structurally planar and highly hydrophobic. In aqueous environments, they exhibit strong


-

stacking interactions, leading to the formation of tight aggregates (often H-aggregates). This high lattice energy makes them behave like "brick dust"—they resist dissolution not just because they dislike water (hydrophobicity), but because they love themselves (intermolecular cohesion).

The presence of the amine group provides a handle for ionization, but at physiological pH (7.4), these weak bases are often largely unprotonated, leading to rapid precipitation upon dilution from organic stocks.

Troubleshooting Modules

Module A: The "Crash-Out" Phenomenon (Co-solvents)

Q: I dissolve my compound in 100% DMSO, but it precipitates immediately when added to PBS. Why?

A: This is the classic "solvent shock" or "crash-out" effect.

  • Mechanism: DMSO solvates the compound by disrupting the lattice energy. When you introduce a bolus of DMSO stock into water, the water molecules strip away the DMSO sheath faster than the compound can equilibrate, forcing the hydrophobic molecules to aggregate instantly.

  • Solution:

    • Intermediate Dilution: Do not jump from 10 mM (DMSO) to 10 µM (Buffer). Create an intermediate stock (e.g., 100 µM) in a solvent blend (e.g., 50% DMSO / 50% PEG400 or Ethanol).

    • Order of Addition: Always add the stock to the buffer while vortexing, never buffer to the stock.

    • The "Warm Start": Pre-warm your buffer to 37°C before adding the compound.

Q: What is the maximum DMSO concentration I can use?

A:

  • Cell-Based Assays: Typically 0.1% to 0.5% (v/v) . Above 1%, DMSO causes cytotoxicity and membrane permeabilization, which generates false positives.

  • Enzymatic/Biochemical Assays: Often tolerant up to 5% (v/v) , but you must run a "DMSO-only" control to ensure enzyme stability.

Module B: The pH Factor (Salt Selection)

Q: My compound is soluble in 0.1 M HCl but crashes out at pH 7.4. How do I fix this for physiological assays?

A: The benzothiazole amine is a weak base.[1]

  • Mechanism: At low pH, the amine is protonated (

    
    ), which is soluble.[1] At pH 7.4, if the pKa is near 4-5, the compound reverts to its neutral, insoluble form (
    
    
    
    ).
  • Protocol - Salt Switch:

    • Avoid: Hydrochloride (HCl) salts.[2] While common, the chloride ion can sometimes induce the "common ion effect" or form tight crystal lattices that are still insoluble.

    • Try:Mesylate (Methanesulfonate) or Tosylate salts. These bulky organic counter-ions disrupt the crystal packing (lattice energy), significantly improving solubility compared to halides.

Module C: Advanced Encapsulation (Cyclodextrins)

Q: I cannot use DMSO/Ethanol due to assay sensitivity. What is the alternative?

A: Cyclodextrin (CD) complexation is the gold standard for planar heterocycles.

  • Mechanism: The hydrophobic bis-benzothiazole core inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic CD exterior interacts with the buffer.

  • Recommendation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    or Sulfobutylether-
    
    
    -CD (Captisol)
    .
  • Stoichiometry: For bis-benzothiazoles, you may need a 2:1 (CD:Drug) ratio, as the molecule is long enough to require two CD rings to fully shield the hydrophobic surface.

Decision Logic & Workflow

Diagram 1: Solubilization Strategy Decision Tree

SolubilityStrategy Start Start: Bis-Benzothiazole Precipitation Issue Check_pKa Check pKa of Amine Start->Check_pKa Check_Assay Check Assay Tolerance (DMSO/pH) Check_pKa->Check_Assay Decision_pH Can you lower pH? Check_Assay->Decision_pH Action_Salt Use Mesylate/Tosylate Salt Buffer at pH < pKa Decision_pH->Action_Salt Yes Decision_DMSO Is DMSO > 1% allowed? Decision_pH->Decision_DMSO No Action_Cosolvent Use Co-solvent System: DMSO + PEG400 (1:1) Decision_DMSO->Action_Cosolvent Yes Decision_CD Is molecule planar/aromatic? Decision_DMSO->Decision_CD No Action_Complex Cyclodextrin Complexation (HP-Beta-CD) Decision_CD->Action_Complex Yes Action_Lipid Lipid Formulation (Liposomes/Micelles) Decision_CD->Action_Lipid No

Caption: Logical flow for selecting the optimal solubilization strategy based on physicochemical properties and assay constraints.

Experimental Protocols

Protocol A: Cyclodextrin Complexation (The "Shake-Flask" Method)

Use this when organic solvents are toxic to your assay.

  • Preparation of Vehicle: Prepare a 20% (w/v) solution of HP-

    
    -CD in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).
    
  • Excess Addition: Add your bis-benzothiazole amine in excess (solid powder) to the CD solution.

  • Equilibration:

    • Protect from light (benzothiazoles can be photosensitive).

    • Shake or vortex at room temperature for 24 to 48 hours .

    • Note: Sonication (10 mins) can speed up the initial dispersion but heat must be avoided.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Remove the supernatant and quantify the concentration via UV-Vis (using the extinction coefficient of the chromophore) or HPLC.

Protocol B: The "Solvent Shift" Stock Preparation

Use this to prevent "crashing out" during dilution.

StockPrep Step1 Weigh Solid (Bis-benzothiazole) Step2 Dissolve 100% DMSO (Conc: 10-50 mM) Step1->Step2 Sonicate Step3 Intermediate Dilution 50% DMSO / 50% PEG400 (Conc: 1 mM) Step2->Step3 Dilute 1:10 Step4 Final Assay Spike Add to Vortexing Buffer (Final: <1% DMSO) Step3->Step4 Dilute 1:100+

Caption: Step-wise dilution workflow to minimize kinetic precipitation (crashing out).

Comparative Data: Solubility Enhancers

MethodSolubility Fold-IncreaseAssay CompatibilityPrimary Risk
pH Adjustment (Acidic) 10x - 100xLow (requires acidic buffer)Compound precipitation upon neutralization in cells.
DMSO (Co-solvent) 1000x (in stock)Medium (Toxic > 0.1-1%)"Crash-out" upon dilution; Cell toxicity.[1]
Mesylate Salt 20x - 50xHighHygroscopicity of the solid salt.
HP-

-Cyclodextrin
50x - 200xHigh (Biocompatible)Competitive displacement by serum proteins.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][3][4] Advanced Drug Delivery Reviews. Link (Source for Mesylate vs. HCl salt selection).

  • BenchChem Technical Support . (2025). In-Depth Technical Guide: Solubility and Stability of Benzothiazole-2-amines. Link

  • Paulraj, M. S., et al. (2016).

    
    -cyclodextrin.[5][6] RSC Advances. Link (Evidence for CD complexation of benzothiazoles).
    

Sources

Technical Support Center: Synthesis of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZT-SYN-006 Status: Open for Troubleshooting Subject: Optimizing Yield and Purity in Bis-Benzothiazole Condensation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Reaction Context

The synthesis of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine typically involves the construction of a bis-heterocyclic scaffold. The most robust industrial and laboratory method involves the condensation of 2-amino-1,3-benzothiazole-6-carboxylic acid (or its nitrile/ester equivalent) with 2-aminothiophenol in a dehydrating medium, most commonly Polyphosphoric Acid (PPA) .

While this route is mechanistically sound, researchers frequently report yields <30% due to three primary failure modes:

  • Oxidative Dimerization: The rapid oxidation of 2-aminothiophenol to bis(2-aminophenyl)disulfide.

  • Mass Transfer Limitations: The high viscosity of PPA preventing effective stoichiometry and thermal distribution.

  • "Brick Dust" Insolubility: The product is a planar, highly conjugated system with extreme insolubility, leading to losses during workup or occlusion of impurities.

This guide addresses these specific bottlenecks with self-validating protocols.

Standard Reaction Scheme

The following pathway illustrates the condensation mechanism in PPA.

ReactionScheme Start Precursors: 2-Amino-benzothiazole-6-COOH + 2-Aminothiophenol Inter Intermediate: Thioester/Amide Formation Start->Inter PPA, 120°C Side Side Product: Disulfide Dimer Start->Side [O], Air Cycl Cyclodehydration (Ring Closure) Inter->Cycl PPA, 180-200°C Prod Target Product: 6-(Benzothiazol-2-yl) benzothiazol-2-amine Cycl->Prod -H2O

Figure 1: Stepwise condensation and cyclization pathway in Polyphosphoric Acid (PPA).

Troubleshooting Guide (Q&A Format)

Category A: Reaction Setup & Stoichiometry

Q1: My reaction mixture turns black and tarry almost immediately. Is this normal? Diagnosis: No. This indicates rapid oxidation or thermal degradation (charring) before the reactants can diffuse. Root Cause: 2-aminothiophenol is highly susceptible to oxidation by atmospheric oxygen, forming disulfides that do not cyclize efficiently. Additionally, adding reagents to hot PPA causes local hotspots. Corrective Protocol:

  • Deoxygenate: Purge the PPA with Argon or Nitrogen for 30 minutes before adding reactants.

  • Ramp Temperature: Do not add reactants at reaction temperature (180°C). Mix reagents into PPA at 60–80°C to ensure homogeneity, then ramp to 180–200°C slowly (over 45 mins).

  • Reagent Quality: If your 2-aminothiophenol is dark yellow or brown, it is oxidized. Distill it under reduced pressure or use a fresh bottle.

Q2: I have significant unreacted starting material despite running for 12+ hours. Diagnosis: Mass transfer limitation. Root Cause: PPA is extremely viscous. Magnetic stirring is often insufficient, creating a "doughnut effect" where only the center stirs while the edges remain stagnant. Corrective Protocol:

  • Mechanical Stirring: Use an overhead mechanical stirrer for scales >5g.

  • PPA Composition: Ensure you are using PPA with a P2O5 content of 83–85% . If the PPA is too viscous (old bottle), add small amounts of 85% Phosphoric Acid to adjust viscosity, though this reduces dehydrating power slightly [1].

Category B: Workup & Isolation[1]

Q3: When I pour the PPA mixture into water, I get a sticky gum instead of a precipitate. Diagnosis: Trapped acid and incomplete quenching. Root Cause: Rapid quenching generates heat, causing the product to oil out and trap PPA/salts within the hydrophobic matrix. Corrective Protocol:

  • Ice Quench: Pour the hot reaction mixture slowly into a vigorously stirred slurry of crushed ice and water (ratio 10:1 water:reaction volume).

  • Neutralization: The product often forms a salt with PPA. After the initial quench, adjust the pH to 8–9 using concentrated Ammonia (NH4OH) or Sodium Bicarbonate. This frees the free base amine.

  • Digestion: Stir the aqueous suspension for 2–4 hours. This "ages" the precipitate, converting gums into filterable solids.

Q4: My yield is <10% after filtration. Diagnosis: "Brick Dust" loss or colloidal suspension. Root Cause: The bis-benzothiazole structure is incredibly insoluble. It may be forming a fine colloid that passes through standard filter paper, or it remains trapped in the PPA residues. Corrective Protocol:

  • Flocculation: If the filtrate is cloudy, add brine or heat the filtrate to induce coagulation.

  • Filter Aid: Use a Celite pad if the particles are too fine, then extract the product from the Celite using boiling DMF.

Category C: Purification

Q5: The product is insoluble in Methanol, Ethanol, and DCM. How do I purify it? Diagnosis: Intrinsic insolubility of planar bis-heterocycles. Corrective Protocol: Do not attempt column chromatography (silica gel) as the compound will likely streak or stick permanently.

  • Method A (Recrystallization): Use boiling N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . The compound should dissolve at >100°C and crystallize upon cooling.

  • Method B (Washing): Since the impurities (starting materials, disulfides) are more soluble than the product, perform a Soxhlet extraction using Ethanol or Acetone. The impurities will be extracted, leaving the pure product in the thimble.

Critical Data & Solvent Compatibility

The following table summarizes solubility data crucial for workup and analysis.

SolventSolubility (25°C)Solubility (Boiling)Application
Water InsolubleInsolubleQuenching/Washing salts
Ethanol/Methanol < 1 mg/mL< 5 mg/mLRemoving starting materials
Dichloromethane < 1 mg/mL< 5 mg/mLNot recommended
DMF / DMAc ModerateHigh Recrystallization solvent
DMSO ModerateHighNMR Analysis / Recrystallization
TFA HighN/AProtonates amine; good for NMR

Advanced Troubleshooting Flowchart

Use this decision tree to diagnose specific yield failures.

TroubleshootingTree Start Start: Low Yield Diagnosis CheckColor Is reaction mixture black/tarry? Start->CheckColor CheckStir Was stirring effective (Vortex visible)? CheckColor->CheckStir No Oxidation Issue: Oxidation/Charring Action: Deoxygenate & Lower Addition Temp CheckColor->Oxidation Yes CheckSolubility Is product in filtrate or filter cake? CheckStir->CheckSolubility Yes Viscosity Issue: Viscosity Limit Action: Use Mech Stirrer or add H3PO4 CheckStir->Viscosity No Loss Issue: Colloidal Loss Action: Flocculate filtrate or check pH > 8 CheckSolubility->Loss Filtrate Cloudy Purification Issue: Impure Solid Action: Boil in DMF or Soxhlet w/ EtOH CheckSolubility->Purification Cake Impure

Figure 2: Decision tree for isolating the root cause of yield loss.

Alternative Synthetic Routes (If PPA Fails)

If the PPA route consistently yields <10% or degradation is unavoidable, consider these alternative methodologies verified in literature:

  • Oxidative Cyclization (Jacobsen-like):

    • Protocol: React the benzothiazole-6-aldehyde with 2-aminothiophenol in DMSO at 120°C. DMSO acts as both solvent and oxidant [2].

    • Pros: Milder conditions, easier workup.

    • Cons: Requires the aldehyde precursor rather than the acid.

  • Microwave-Assisted Synthesis:

    • Protocol: PPA condensation under microwave irradiation (200W, 150°C, 10-20 min).

    • Pros: Drastically reduces reaction time, minimizing charring and side reactions [3].

References

  • BenchChem. (2025).[1][2] Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from 3

  • National Institutes of Health (NIH). (2010). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC. Retrieved from 4

  • American Chemical Society (ACS). (2004). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles.[5] Journal of the American Chemical Society.[5] Retrieved from 5

  • MDPI. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility. Retrieved from 6

Sources

Technical Support Center: Optimizing the Quantum Yield of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine and Related Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine scaffold represents a class of heterocyclic fluorophores with significant potential in materials science, bioimaging, and sensor development. The utility of any fluorophore is fundamentally tied to its fluorescence quantum yield (Φf), a measure of its emission efficiency. A low quantum yield can be a significant obstacle, leading to weak signals and poor sensitivity. This guide provides researchers and drug development professionals with a structured, in-depth approach to troubleshooting common issues and systematically optimizing the quantum yield of this specific benzothiazole derivative and structurally related compounds. We will explore the causality behind key photophysical phenomena such as Intramolecular Charge Transfer (ICT), Aggregation-Caused Quenching (ACQ), and Aggregation-Induced Emission (AIE) that are characteristic of this molecular class.

Section 1: Foundational FAQs

This section addresses the fundamental principles necessary to diagnose and resolve issues with your experiments.

Q1: What is Fluorescence Quantum Yield (Φf) and why is it the critical parameter to optimize?

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore. It is the most direct measure of a fluorophore's efficiency in converting absorbed light into a fluorescent signal. A high quantum yield (approaching 1.0 or 100%) indicates that most of the absorbed energy is released as light, resulting in a bright, easily detectable signal. Conversely, a low quantum yield means that most of the energy is lost through non-radiative pathways (e.g., heat, molecular vibrations), resulting in a dim or undetectable signal. Therefore, optimizing Φf is paramount for maximizing the sensitivity and performance of any fluorescence-based application.

Q2: What is the structure of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine and what photophysical behavior does it imply?

This molecule consists of two linked benzothiazole units. The extended, planar, and π-conjugated nature of this scaffold is crucial to its fluorescent properties. This planarity, however, also makes it highly susceptible to intermolecular interactions and environmental conditions. Key implied behaviors include:

  • Solvatochromism: The emission color and intensity are likely to change significantly with solvent polarity due to the potential for intramolecular charge transfer (ICT) from the amine group across the conjugated system.

  • Aggregation Effects: The planar structure promotes π-π stacking at higher concentrations, which can either quench fluorescence (ACQ) or, in some cases, enhance it (AIE) by restricting molecular motion.

  • Protonation Sensitivity: The amino group and nitrogen atoms in the thiazole rings can be protonated or deprotonated depending on the pH, altering the electronic structure and, consequently, the fluorescence.

Q3: What are the key photophysical mechanisms I should be aware of with this class of compounds?

Understanding the underlying mechanisms is essential for effective troubleshooting. For benzothiazole derivatives, the following are most relevant:

  • Intramolecular Charge Transfer (ICT): Upon excitation with light, an electron can be redistributed from an electron-donating part of the molecule (like the amino group) to an electron-accepting part. This process is highly sensitive to the polarity of the surrounding solvent, which can stabilize the charge-separated excited state, often leading to a red-shift (longer wavelength) in emission and changes in quantum yield.

  • Aggregation-Caused Quenching (ACQ): This is a common phenomenon where fluorophores at high concentrations form non-fluorescent aggregates (dimers or excimers) due to π-π stacking. This stacking creates new non-radiative decay pathways, effectively quenching the emission. If your signal decreases as you increase concentration, ACQ is the likely culprit.

  • Aggregation-Induced Emission (AIE): In contrast to ACQ, some molecules, known as AIE-gens, are non-emissive when dissolved but become highly fluorescent upon aggregation. This is typically caused by the Restriction of Intramolecular Motion (RIM) in the aggregated state, which blocks non-radiative decay pathways (like torsional rotations) and forces the energy to be released as light. It is crucial to determine whether your compound exhibits ACQ or AIE behavior.

Section 2: Troubleshooting Guide for Low Quantum Yield

This guide provides a systematic, question-driven approach to diagnosing and solving low quantum yield issues.

Q4: My measured quantum yield is significantly lower than expected. Where do I start?

Start with a systematic workflow to isolate the problem. Do not change multiple variables at once.

Troubleshooting_Workflow start Low Quantum Yield Detected inst 1. Instrument & Standard Check start->inst inst_ok Pass inst->inst_ok Standard QY is correct? inst_fail Fail: Recalibrate / Check Standard inst->inst_fail No solvent 2. Solvent & Environment Check solvent_ok Pass solvent->solvent_ok Signal improves? solvent_fail Fail: Screen Solvents / Degas / Check pH solvent->solvent_fail No conc 3. Concentration Check conc_ok Pass conc->conc_ok Signal improves? conc_fail Fail: Dilute Sample (ACQ) / Induce Aggregation (AIE) conc->conc_fail No photo 4. Photostability Check photo_fail Fail: Reduce Excitation Power / Exposure Time photo->photo_fail No end_node Optimized Quantum Yield photo->end_node Signal is stable? inst_ok->solvent solvent_ok->conc conc_ok->photo inst_fail->inst solvent_fail->solvent conc_fail->conc photo_fail->photo

A systematic workflow for troubleshooting low quantum yield.
  • Check Your Instrument: Before questioning your sample, validate your fluorometer. Measure the quantum yield of a well-characterized standard (see Table 1). If the measured value is not within ±10% of the literature value, there may be an issue with your instrument's calibration or settings.[1]

  • Check Your Sample & Environment: Once the instrument is verified, focus on the sample. The most common variables are solvent, concentration, and environmental quenchers.

Q5: How does solvent choice impact the quantum yield?

Solvent is one of the most influential factors.[2] Benzothiazole derivatives are particularly sensitive to solvent polarity and hydrogen-bonding capability.

  • Causality (Polarity): The excited state of many benzothiazoles has a more pronounced intramolecular charge transfer (ICT) character than the ground state. Polar solvents can stabilize this polar excited state, which can either increase or decrease the quantum yield. In many cases, stabilization of a "Twisted Intramolecular Charge Transfer" (TICT) state in polar solvents can open up non-radiative decay pathways, quenching fluorescence.

  • Troubleshooting Action: Screen a range of solvents with varying polarities (see Table 2). Start with a non-polar solvent like Toluene or Dichloromethane and move towards polar aprotic (Acetonitrile, DMSO) and polar protic (Ethanol, Methanol) solvents. This will quickly reveal the optimal solvent environment for your compound.[1]

  • Causality (Purity): Solvents, especially older bottles of THF or alcohols, can contain fluorescent impurities or quenching species.

  • Troubleshooting Action: Always use fresh, spectroscopic-grade solvents. Run a blank scan of just the solvent to ensure it has no background fluorescence at your excitation/emission wavelengths.

SolventDielectric Constant (approx.)TypeTypical Effect on Benzothiazole Derivatives
Toluene2.4Non-polarOften results in higher quantum yield, blue-shifted emission.
Dichloromethane (DCM)9.1Polar AproticIntermediate quantum yield.
Acetonitrile (ACN)37Polar AproticOften lower quantum yield due to ICT stabilization.
Ethanol (EtOH)25Polar ProticCan quench fluorescence via hydrogen bonding and polarity effects.
Dimethyl Sulfoxide (DMSO)47Polar AproticStrong polarity can significantly alter electronic states.
Water80Polar ProticOften results in very low quantum yield unless the compound is AIE-active.

Table 1: Common solvents for screening and their general effects.

Q6: My fluorescence intensity decreases as I increase the concentration. What's happening?

This is a classic sign of Aggregation-Caused Quenching (ACQ) .

  • Causality: At higher concentrations, the planar benzothiazole molecules stack on top of each other (π-π stacking). This close association creates new electronic states (excimers) that provide efficient pathways for non-radiative decay, thus "quenching" the fluorescence.

  • Troubleshooting Action: Perform a concentration-dependent study. Prepare a series of dilutions and plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. If you observe a linear increase at very low concentrations that then plateaus or decreases, you have confirmed ACQ. The solution is to work in the linear, low-concentration range, typically where the absorbance at the excitation wavelength is below 0.1.

Q7: Could my compound be an AIE-gen? How would I test this?

If your compound is poorly emissive in good solvents (like THF or Chloroform), it is worth testing for Aggregation-Induced Emission (AIE).

  • Causality: AIE-gens are designed to have moving parts (like rotating phenyl rings) that dissipate energy non-radiatively in solution. When forced to aggregate in a poor solvent, these motions are restricted, blocking the non-radiative pathway and forcing the molecule to fluoresce.

  • Troubleshooting Action: Perform a solvent mixture study. Dissolve your compound in a good solvent (e.g., THF) and measure its fluorescence. Then, titrate in a poor solvent (e.g., water) in increasing fractions (fw = 10%, 20%, ... 90%) and measure the fluorescence at each step. A dramatic "turn-on" of fluorescence at high water fractions is a clear indicator of AIE.

Conceptual plots for identifying ACQ vs. AIE behavior.

Note: The above DOT script is a placeholder for actual graphical plots showing the characteristic curves for ACQ (linear increase then decrease with concentration) and AIE (low intensity then sharp increase with water fraction).

Q8: What other environmental factors could be quenching my fluorescence?
  • Dissolved Oxygen: Molecular oxygen is a well-known triplet-state quencher and can significantly reduce fluorescence intensity, a process known as dynamic fluorescence quenching.

    • Troubleshooting Action: De-gas your solvent by bubbling with an inert gas like nitrogen or argon for 10-15 minutes before measurement.[1] This can often lead to a noticeable increase in quantum yield.

  • Temperature: Increasing temperature generally decreases quantum yield because it promotes non-radiative decay pathways by increasing molecular vibrations and collisions.

    • Troubleshooting Action: Use a temperature-controlled cuvette holder to ensure all measurements (sample and standard) are performed at the same, stable temperature.[1]

  • pH: The protonation state of the amine and thiazole groups can dramatically alter the electronic structure.

    • Troubleshooting Action: If working in aqueous or protic solvents, buffer the solution to a constant pH and investigate the effect of pH on fluorescence intensity to find the optimal range.[1]

Q9: The fluorescence signal weakens during the measurement. What is the cause?

This is a classic sign of photobleaching , the light-induced chemical degradation of the fluorophore.

  • Causality: Prolonged exposure to high-intensity excitation light can cause the fluorophore to react with itself or other molecules (especially oxygen), leading to irreversible destruction.

  • Troubleshooting Action:

    • Reduce Excitation Intensity: Use neutral density filters or lower the lamp/laser power to the minimum required for a good signal-to-noise ratio.

    • Minimize Exposure Time: Use the instrument's shutter to block the excitation light when not actively acquiring data.

    • Use Antifade Reagents: For microscopy or long-term measurements, consider adding an antifade mounting medium or oxygen scavengers to the sample.

Section 3: Standard Operating Protocols

Protocol 1: Accurate Measurement of Relative Fluorescence Quantum Yield (Φf)

This protocol uses the comparative method, which is the most common and reliable approach.[1]

Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield under identical experimental conditions.

Materials:

  • Calibrated Spectrofluorometer and UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Spectroscopic grade solvent

  • Quantum Yield Standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φf = 0.54)

  • Your benzothiazole compound

Procedure:

  • Select a Standard: Choose a standard that absorbs and emits in a similar wavelength range to your sample.

  • Prepare a Dilution Series: Prepare a series of five dilutions for both your sample and the standard in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.02 to 0.1. Crucially, absorbance must not exceed 0.1 to avoid inner filter effects.[1]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.

    • Record the corrected fluorescence emission spectrum for each of the ten solutions (five sample, five standard).

    • It is critical that all instrument settings (e.g., excitation and emission slit widths) are identical for all measurements. [1]

  • Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for each spectrum.

  • Plot Data: For both the sample and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).

  • Calculate Gradients: Perform a linear regression for both datasets to obtain the slope (gradient) of the lines. The plots should be linear with an R² value > 0.99.

  • Calculate Quantum Yield: Use the following equation:

    Φx = ΦST * (Gradx / GradST) * (ηx² / ηST²)

    Where:

    • Φ is the quantum yield

    • Grad is the gradient from the plot of integrated fluorescence vs. absorbance

    • η is the refractive index of the solvent

    • Subscript X denotes your unknown sample

    • Subscript ST denotes the standard

QY_Workflow A 1. Prepare Dilution Series (Sample & Standard) Abs < 0.1 B 2. Measure Absorbance (at λex) A->B C 3. Measure Emission Spectra (at λex, identical settings) B->C D 4. Integrate Emission Area C->D E 5. Plot Integrated Intensity vs. Absorbance D->E F 6. Calculate Gradients (Grad_x, Grad_ST) E->F G 7. Calculate Φx using comparative equation F->G

Workflow for relative quantum yield determination.

References

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Dissolved oxygen detection-what are the advantages of fluorescence quenching principle. (n.d.). BOQU Instrument. Retrieved from [Link]

  • photobleaching | Photonics Dictionary. (n.d.). SPIE. Retrieved from [Link]

  • Optical Dissolved Oxygen Sensors & Principles of Operation. (n.d.). Apera Instruments. Retrieved from [Link]

  • Quantum yield. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. Retrieved from [Link]

  • McDonagh, C., MacCraith, B. D., & McEvoy, A. K. (1998).
  • Wang, X., et al. (2022). Dissolved oxygen sensor based on the fluorescence quenching method with optimal modulation frequency. Optica Publishing Group.
  • Fluorescence Technology for the Measurement of Dissolved Oxygen in Wastewater Treatment. (n.d.). InsiteIG. Retrieved from [Link]

  • Thaler, M., et al. (2025). All-optical strategies to minimize photobleaching in reversibly switchable fluorescent proteins.
  • Gaudreau, E., & Lavis, L. D. (2016). Excitation Light Dose Engineering to Reduce Photo-bleaching and Photo-toxicity. McGill University.
  • The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. (n.d.). Chemical Science (RSC Publishing).
  • Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. (2025, February 12). PMC.
  • Quenching. (n.d.). NanoTemper Technologies. Retrieved from [Link]

  • Aggregation-Induced Emission: A Technical Guide for Drug Development Professionals. (2023, July 27). White Rose Research Online.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
  • Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines. (2024, August 23). ACS Omega.
  • Aggregation-Induced Emission. (n.d.). Prof. Tang's Group. Retrieved from [Link]

  • Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2018). Aggregation-induced emission: fundamental understanding and future developments. Journal of Materials Chemistry C, 6(45), 12133-12148.
  • What's wrong with my quantum yield measurement? (2015, June 1).
  • Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. (2025, January 27). MDPI.
  • Low quantum yield fluorophores: an obstacle or an opportunity? (2024, March 13). SPIE Digital Library.
  • From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. (n.d.).
  • Journey of Aggregation-Induced Emission Research. (2018, March 19). ACS Omega.

Sources

Technical Support Center: Purification of Planar Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility, Tailing, and Isolation Protocols Document ID: BZT-PUR-004 Role: Senior Application Scientist

Introduction: The "Planar" Problem

Benzothiazole derivatives present a unique purification paradox. Their planar, aromatic architecture drives strong intermolecular


-

stacking, resulting in high lattice energy. This manifests experimentally as the "brick dust" phenomenon: compounds that are insoluble in non-polar solvents (hexane) yet resist dissolution in polar protic solvents (methanol/ethanol) at room temperature. Furthermore, the basic nitrogen (N-3) often interacts with acidic silanols on silica gel, causing severe peak tailing during chromatography.

This guide addresses these specific physicochemical hurdles with field-proven protocols.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks/tails on the column and never elutes as a tight band."

Diagnosis: This is the most common issue with benzothiazoles. The endocyclic nitrogen is a Lewis base (


 for the conjugate acid, but effectively basic on silica). It hydrogen-bonds with the acidic silanol groups (

) of standard silica gel, causing drag.

Solution Protocol:

  • The "Amine Wash" Method (Standard Silica):

    • Modifier: Add 1% Triethylamine (TEA) to your mobile phase.

    • Pre-treatment: Flush the column with the mobile phase containing TEA before loading your sample. This "caps" the active silanol sites.

    • Caution: TEA can degrade certain sensitive functional groups (e.g., esters). If your derivative is base-sensitive, move to Solution 2.

  • The Stationary Phase Switch:

    • Switch to Neutral Alumina: Alumina (

      
      ) lacks the acidic protons of silica. It is the gold standard for separating heterocyclic aromatics that streak on silica.
      
    • Grade: Use Activity Grade III (deactivated with water) to prevent irreversible adsorption.

Issue: "The compound precipitates on the top of the column (Head Crashing)."

Diagnosis: You likely dissolved the sample in a "strong" solvent (DCM or Acetone) and loaded it onto a column equilibrated with a "weak" solvent (Hexane). As the strong solvent dissipates, the planar molecules aggregate instantly due to


-stacking.

Solution: The Dry Loading Protocol Never liquid-load planar benzothiazoles unless you are using high-solubility derivatives. Always use dry loading.

DryLoading cluster_0 Step 1: Dissolution cluster_1 Step 2: Adsorption cluster_2 Step 3: Loading A Crude Solid + Strong Solvent (DCM/MeOH) B Add Silica Gel (1:5 ratio) A->B C Rotary Evaporation (Dry to free-flowing powder) B->C D Load Powder on Column Head C->D E Elute with Gradient D->E

Figure 1: Mandatory dry-loading workflow for insoluble planar aromatics to prevent column blockage.

Module 2: Recrystallization & Solubility

FAQ: "I cannot find a solvent to recrystallize my product. It's either insoluble or too soluble."

Analysis: Planar benzothiazoles require a solvent system that disrupts


-stacking at high temperatures but allows lattice re-formation upon cooling.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ApplicationProtocol Note
Ethanol (Abs.) 100%General derivativesRequires reflux to dissolve. Cool slowly to avoid oiling out.
DMF / Water 5:1 to 1:1Highly insoluble/planarDissolve in hot DMF. Add hot water dropwise until turbid. Cool to RT.
Acetonitrile 100%Polar derivativesExcellent for removing non-polar impurities.
Acetic Acid 100%Amino-benzothiazolesProtonation helps solubility. Precipitate by neutralizing with ammonia.[1]

The "Hot Filtration" Trick: Often, the "insolubility" is actually inorganic salts (catalyst residue) or polymerized byproducts.

  • Suspend crude in Ethanol.[2]

  • Heat to reflux.

  • Filter while boiling through a pre-heated glass funnel/fluted paper.

  • The filtrate contains your product; the solid on the paper is trash.

Module 3: Purity Validation (HPLC/TLC)

Issue: "My HPLC peaks show severe tailing, making integration impossible."

Root Cause: Similar to the silica column issue, residual silanols on the C18 column interact with the benzothiazole nitrogen.

Corrective Action:

  • Buffer Selection: Use Ammonium Formate (10mM) or 0.1% Formic Acid in the aqueous phase. The low pH protonates the nitrogen (

    
    ), preventing interaction with silanols, or the ammonium ions block the silanol sites.
    
  • Column Choice: Use an End-capped C18 column (e.g., "C18-T" or "Shield RP"). These have chemically blocked silanol groups specifically for basic heterocycles.

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the immediate next step for your crude material.

DecisionTree Start Crude Benzothiazole Mixture Soluble Is it soluble in hot Ethanol? Start->Soluble YesSol Yes Soluble->YesSol NoSol No Soluble->NoSol Recryst Recrystallization (Method: Slow Cooling) YesSol->Recryst TLC Check TLC (DCM/MeOH 95:5) NoSol->TLC Streak Does it streak? TLC->Streak YesStreak Yes Streak->YesStreak NoStreak No Streak->NoStreak Alumina Neutral Alumina Column (DCM/Hexane) YesStreak->Alumina Silica Silica Flash Column (Dry Load required) NoStreak->Silica

Figure 2: Purification logic flow based on solubility and TLC behavior.

References

  • BenchChem Technical Support. (2025).[2][3][4] Troubleshooting purification of 1-(1,3-Benzothiazol-2-yl)propan-2-one by column chromatography. Retrieved from

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties. Scientific Research Publishing. Retrieved from

  • SIELC Technologies. (2018). Separation of Benzothiazole on Newcrom R1 HPLC column. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of benzothiazoles: Recent Methodologies. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to Amyloid Fibril Binding Affinity: 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine versus Thioflavin T

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of proteins into amyloid fibrils is a pathological hallmark of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. The development of molecular probes capable of specifically binding to these fibrillar structures is paramount for both diagnostic imaging and the screening of potential therapeutic agents. For decades, Thioflavin T (ThT) has been the gold standard for the in vitro detection and quantification of amyloid fibrils due to its characteristic fluorescence enhancement upon binding. However, the search for novel probes with potentially improved binding characteristics and pharmacokinetic properties is a continuous effort in the field.

This guide provides a detailed comparison of the amyloid fibril binding affinity of the well-established probe, Thioflavin T, with 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine. While direct experimental binding data for 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine is not extensively available in peer-reviewed literature, this guide will leverage data from structurally similar 2-aminobenzothiazole derivatives to provide a comprehensive and insightful comparison. We will delve into the binding mechanisms, present available quantitative data, and provide detailed experimental protocols for assessing binding affinity.

Comparative Analysis of Binding Affinity

Thioflavin T is a benzothiazole salt that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. This property has made it an invaluable tool for monitoring fibril formation in real-time. The binding of ThT to amyloid fibrils is generally characterized by a moderate affinity, with dissociation constants (Kd) typically in the sub-micromolar to low-micromolar range.

While specific Kd values for 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine are not readily found in the literature, we can infer its potential binding characteristics by examining related benzothiazole derivatives. Research on various 2-aminobenzothiazole compounds has revealed their potential as amyloid-binding agents, with some derivatives exhibiting high affinity for amyloid-β (Aβ) plaques. For instance, certain fluorinated 2-phenylbenzothiazole derivatives have shown inhibition constants (Ki) in the low nanomolar range in competitive binding assays with established amyloid imaging agents.[1]

Here, we present a table summarizing the binding affinities of Thioflavin T and representative 2-aminobenzothiazole derivatives to amyloid fibrils.

Compound/DerivativeAmyloid TypeMethodBinding Affinity (Kd/Ki)Reference
Thioflavin T Synthetic Aβ(1–40) fibrilsScatchard Analysis5.8 ± 0.90 nM[2]
Thioflavin T Insulin fibrilsFluorescence Titration~1-20 µM[3]
2-(4′-Methylaminophenyl)benzothiazole (BTA-1) Synthetic Aβ(1–40) fibrilsRadioligand Binding2.8 ± 0.35 nM[2]
6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole Human AD brain homogenatesCompetition Assay10.0 ± 1.0 nM[1]
6-methylamino-2-(4'-fluorophenyl)-1,3-benzothiazole Human AD brain homogenatesCompetition Assay4.1 ± 0.3 nM[1]
6-dimethylamino-2-(4'-fluorophenyl)-1,3-benzothiazole Human AD brain homogenatesCompetition Assay3.8 ± 0.4 nM[1]

Experimental Protocol: In Vitro Fluorescence Spectroscopy Assay for Amyloid Binding

This protocol outlines a standard method for determining the binding affinity of a fluorescent compound to amyloid fibrils using fluorescence spectroscopy.

I. Materials and Reagents
  • Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (or test compound)

  • 96-well black, clear-bottom microplates

  • Fluorometer

II. Preparation of Amyloid-β Fibrils
  • Monomer Preparation: Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL. Aliquot into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas, and store the resulting peptide film at -80°C.

  • Fibril Formation: Resuspend the Aβ(1-42) peptide film in DMSO to a concentration of 5 mM. Dilute this stock into PBS (pH 7.4) to a final concentration of 100 µM. Incubate the solution at 37°C with gentle agitation for 24-48 hours to allow for fibril formation. The formation of fibrils can be confirmed by transmission electron microscopy or by a positive ThT fluorescence assay.

III. Binding Assay
  • Serial Dilution of Ligand: Prepare a series of dilutions of the test compound (or Thioflavin T as a control) in PBS. The concentration range should typically span from nanomolar to micromolar, bracketing the expected Kd.

  • Assay Setup: In a 96-well black microplate, add a fixed concentration of pre-formed Aβ(1-42) fibrils (e.g., 10 µM final concentration) to each well.

  • Ligand Addition: Add the serially diluted ligand to the wells containing the fibrils. Include control wells with fibrils only (no ligand) and ligand only (no fibrils) to measure background fluorescence.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. For Thioflavin T, typical excitation and emission wavelengths are around 450 nm and 482 nm, respectively. These wavelengths should be optimized for the specific test compound.

IV. Data Analysis
  • Background Subtraction: Subtract the fluorescence intensity of the ligand-only wells from the corresponding wells containing both ligand and fibrils.

  • Binding Curve Generation: Plot the background-subtracted fluorescence intensity as a function of the ligand concentration.

  • Kd Determination: Fit the data to a one-site binding (hyperbola) equation using a suitable software package (e.g., GraphPad Prism) to determine the dissociation constant (Kd).

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Aβ(1-42) Monomerization (HFIP Treatment) B Fibril Formation (Incubation in PBS) A->B D Add Fibrils to 96-well Plate B->D C Test Compound/ ThT Dilution Series E Add Compound Dilutions C->E D->E F Incubation (1 hour, RT) E->F G Fluorescence Measurement F->G H Data Analysis (Background Subtraction, Curve Fitting) G->H I Determine Kd H->I

Caption: Workflow for determining amyloid binding affinity using a fluorescence-based assay.

Binding Mechanisms

Thioflavin T

The precise binding mode of Thioflavin T to amyloid fibrils has been a subject of extensive research. The prevailing model suggests that ThT molecules bind to grooves or "channels" that run parallel to the long axis of the fibril on the surface of the β-sheets.[4] This binding restricts the rotation of the benzothiazole and aminobenzene rings of the ThT molecule, leading to a significant increase in its fluorescence quantum yield.[4] This mechanism explains the specificity of ThT for the fibrillar conformation, as these binding sites are not present in monomeric or oligomeric forms of the protein.

6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine and Related Derivatives

The structure of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine, featuring two linked benzothiazole moieties, suggests a potential for strong π-π stacking interactions with the aromatic residues within the amyloid fibril structure. The planar nature of the benzothiazole rings would facilitate intercalation into the hydrophobic pockets characteristic of the amyloid cross-β-sheet architecture. The amino group provides a site for potential hydrogen bonding, which could further stabilize the interaction with the peptide backbone of the amyloid fibril.

Studies on other 2-aminobenzothiazole derivatives have shown that they can effectively inhibit Aβ aggregation, suggesting a direct interaction with the amyloidogenic species.[5] The binding of these compounds is also thought to occur at the same sites as Thioflavin T, as indicated by competitive binding studies.

Illustrative Binding Mechanisms Diagram

binding_mechanisms cluster_amyloid Amyloid Fibril (Cross-β-Sheet) cluster_tht Thioflavin T cluster_bba 6-(1,3-Benzothiazol-2-yl)- 1,3-benzothiazol-2-amine A β-Strand B β-Strand C β-Strand D β-Strand ThT ThT ThT->B Surface Groove Binding (Restricted Rotation) BBA BBA BBA->C π-π Stacking & Hydrogen Bonding

Caption: Proposed binding modes of Thioflavin T and a benzothiazole derivative to an amyloid fibril.

Conclusion

Thioflavin T remains a cornerstone in amyloid research due to its well-characterized binding properties and robust fluorescence signal. However, the exploration of novel benzothiazole derivatives, such as 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine, is a promising avenue for the development of next-generation amyloid imaging agents and therapeutics. While direct comparative data is currently limited, the structural features of this and related 2-aminobenzothiazole compounds suggest a high potential for strong and specific binding to amyloid fibrils. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to the advancement of this critical area of research.

References

  • Biancalana, M. W., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405–1412.
  • Krebs, M. R. H., Bromley, E. H. C., & Donald, A. M. (2005). The binding of thioflavin-T to amyloid fibrils: localisation and implications. Journal of Structural Biology, 149(1), 30-37.
  • Mathis, C. A., Wang, Y., Holt, D. P., Huang, G.-F., Debnath, M. L., & Klunk, W. E. (2003). Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles as Amyloid Imaging Agents. Journal of Medicinal Chemistry, 46(13), 2740–2754.
  • Yeşilova, E., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(38), 24825-24838.
  • Khurana, R., Coleman, C., Ionescu-Zanetti, C., Carter, S. A., Krishna, V., Grover, R. K., Roy, R., & Singh, S. (2005). Mechanism of thioflavin T binding to amyloid fibrils. Journal of Structural Biology, 151(3), 229-238.
  • Mohammadi, A., et al. (2023). Synthesis of Some Benzothiazole Derivatives Based on 3-Hydroxypyridine-4-one and Benzaldehyde and Evaluation of Their β-Amyloid Aggregation Inhibition Using both Experimental Methods and Molecular Dynamic Simulation. Chemistry & Biodiversity, 20(10), e202301113.
  • Serdons, K., et al. (2009). 18F-Labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole and other derivatives for PET imaging of amyloid beta. Molecular Imaging and Biology, 11(6), 439-448.
  • Groenning, M. (2010). Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status. Journal of Chemical Biology, 3(1), 1-18.
  • Amorim, M., et al. (2017). A mix-and-click method to measure amyloid-β concentration with sub-micromolar sensitivity. Journal of Biological Methods, 4(3), e77.
  • Lockhart, A., et al. (2005). The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component. The Journal of Biological Chemistry, 280(9), 7677–7684.
  • Stains, C. I., et al. (2005). A fluorescence assay for detecting amyloid-β using the cytomegalovirus enhancer/promoter. Journal of Biological Methods, 4(3), e77.
  • Hudson, S. A., et al. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal, 276(20), 5960–5972.
  • Voropai, E. S., et al. (2003). Spectral properties of thioflavin T and its complexes with amyloid fibrils. Journal of Applied Spectroscopy, 70(6), 868–874.
  • Wu, C., Wang, Z., & Lei, H. (2007). A review of the development of small-molecule inhibitors of β-amyloid aggregation. Trends in Pharmacological Sciences, 28(11), 585–592.
  • LeVine, H. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution. Protein Science, 2(3), 404–410.
  • Nesterov, A., et al. (2015). A Robust and Scalable High-Throughput Compatible Assay for Screening Amyloid-β-Binding Compounds. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(4), 526-535.
  • Sulatskaya, A. I., et al. (2011). Analyzing Thioflavin T Binding to Amyloid Fibrils by an Equilibrium Microdialysis-Based Technique. PLoS ONE, 6(2), e17222.
  • Ziaunys, M., & Smirnovas, V. (2020). Identifying Insulin Fibril Conformational Differences by Thioflavin-T Binding Characteristics. Biomacromolecules, 21(12), 5046–5053.

Sources

mass spectrometry analysis of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Introduction

In the landscape of pharmaceutical and materials science research, the structural characterization of novel heterocyclic compounds is a cornerstone of development. 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a complex molecule featuring a fused benzothiazole system, a class of compounds widely investigated for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate and comprehensive analysis of such molecules is paramount for confirming identity, assessing purity, and understanding metabolic fate.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity. However, the selection of the appropriate MS workflow is not trivial and depends critically on the analyte's physicochemical properties and the analytical question at hand. This guide provides a comparative analysis of mass spectrometry strategies for 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine, focusing on the critical choices of ionization source and mass analyzer. We will compare Electrospray Ionization (ESI) with Atmospheric Pressure Chemical Ionization (APCI) and contrast the performance of high-resolution Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers, providing field-proven insights and detailed experimental protocols to guide researchers.

Physicochemical Properties and Predicted MS Behavior

Before designing an analytical workflow, understanding the target molecule is essential.

  • Molecular Formula: C₁₄H₉N₃S₂

  • Monoisotopic Mass: 283.0292 Da

  • Structure: A rigid, planar, and largely hydrophobic bicyclic system with a terminal primary amine group.

  • Key Features for MS:

    • The primary amine group (-NH₂) is a basic site, readily accepting a proton in an acidic environment. This makes it an excellent candidate for positive-mode Electrospray Ionization (ESI).[3]

    • The extensive aromatic system provides thermal stability, suggesting that Atmospheric Pressure Chemical Ionization (APCI), which involves sample vaporization, is also a viable ionization strategy.[4]

    • The presence of two sulfur atoms will produce a distinct M+2 isotopic peak approximately 8.8% of the monoisotopic peak's abundance, serving as a useful confirmation of the elemental composition.

Comparative Analysis: Ionization and Analyzer Technologies

The choice of instrumentation directly impacts data quality, from sensitivity to the confidence of structural elucidation. The two most critical choices are the ionization source, which converts the neutral analyte into a gas-phase ion, and the mass analyzer, which separates these ions based on their mass-to-charge ratio (m/z).

Ionization Source: ESI vs. APCI

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and ionizable molecules. It generates ions directly from a liquid solution, minimizing thermal degradation. For aromatic amines, ESI typically produces protonated molecules, [M+H]⁺, with high efficiency, especially when an acid modifier is used in the mobile phase.[3][5]

Atmospheric Pressure Chemical Ionization (APCI) is suited for less polar and thermally stable compounds with molecular weights typically below 1500 Da.[4] The analyte is first vaporized in a heated nebulizer before being ionized by a corona discharge. This can be advantageous for molecules that are not easily charged in solution. For some heterocyclic compounds, APCI can produce both protonated molecules [M+H]⁺ and radical molecular ions M•⁺.[6][7]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Principle Ionization from liquid droplets in a strong electric field.Corona discharge ionizes solvent vapor, which then ionizes the analyte via chemical reactions.[4]The molecule's primary amine makes it a strong candidate for ESI. Its thermal stability also permits analysis by APCI.
Analyte Polarity Best for polar, ionizable compounds.Best for medium-to-low polarity compounds.[4]The molecule has mixed characteristics. The benzothiazole core is nonpolar, but the amine group provides a polar, ionizable site.
Thermal Stability Minimal thermal stress on the analyte.Requires analyte to be thermally stable to withstand vaporization (350-500 °C).[4]The aromatic structure suggests good thermal stability, making APCI a viable option.
Typical Ions [M+H]⁺, [M+Na]⁺, other adducts.[6][M+H]⁺, and sometimes radical cations M•⁺.[7]ESI is expected to yield a strong [M+H]⁺ signal. APCI may provide complementary information if a radical cation is formed.
Susceptibility Prone to ion suppression from matrix components like salts.[5]Less susceptible to salts but can be affected by other matrix components.ESI may require more stringent sample cleanup or chromatographic separation to mitigate matrix effects.
Mass Analyzer: Q-TOF vs. Orbitrap

Both Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are high-resolution accurate-mass (HRAM) analyzers, which are essential for determining the elemental composition of unknown compounds and their fragments.

Q-TOF MS combines a quadrupole for ion selection with a time-of-flight analyzer for mass detection. It is known for high acquisition speeds and good mass accuracy.

Orbitrap MS utilizes a hybrid quadrupole-Orbitrap design, where ions are trapped and oscillate in an electrostatic field. It is renowned for its exceptional resolving power and mass accuracy, though sometimes at the cost of scan speed compared to Q-TOF.[8][9]

FeatureQuadrupole Time-of-Flight (Q-TOF)Quadrupole-OrbitrapRationale for 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Resolving Power Typically 20,000 - 60,000 FWHM.Typically 70,000 - >240,000 FWHM.[8]For this molecule (m/z ~284), a resolution of >40,000 is sufficient. However, the ultra-high resolution of an Orbitrap can provide greater confidence in formula assignment, especially for complex fragments.[10]
Mass Accuracy Typically 1-3 ppm.Typically <1-2 ppm.[10]Both offer excellent mass accuracy for confident elemental composition determination.
Scan Speed Very fast, beneficial for rapid LC gradients.Can be slower, especially at higher resolutions.[10]For routine analysis or screening with fast chromatography, Q-TOF may be advantageous. For detailed structural work, the resolution of the Orbitrap is often prioritized.
Tandem MS (MS/MS) Collision-Induced Dissociation (CID) in a collision cell.Higher-energy C-trap Dissociation (HCD).Both techniques provide excellent fragmentation data. HCD on an Orbitrap often yields rich, high-resolution fragment spectra.
Use Case Excellent for screening, metabolite ID, and general qualitative/quantitative work.Gold standard for high-confidence structural elucidation, proteomics, and metabolomics.[11][12]Q-TOF is a robust workhorse for confirmation and quantification. Orbitrap is the preferred tool for resolving complex mixtures or achieving the highest level of confidence in structural analysis.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, providing a robust starting point for the analysis of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine.

Workflow Overview

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve sample in Methanol/Acetonitrile (1 mg/mL stock). Dilute to 1-10 µg/mL in mobile phase A. lc Reverse-Phase HPLC (C18 Column) prep->lc ion_source Ionization Source (ESI or APCI) lc->ion_source analyzer Mass Analyzer (Q-TOF or Orbitrap) ion_source->analyzer data Mass Extraction & Formula Determination. MS/MS Fragmentation Analysis. analyzer->data caption General workflow for LC-MS analysis. G parent [M+H]⁺ m/z 284.0365 C₁₄H₁₀N₃S₂⁺ frag1 Fragment A m/z 151.0328 C₇H₇N₂S⁺ (Aminobenzothiazole moiety) parent->frag1 Inter-ring cleavage frag2 Fragment B m/z 134.0035 C₇H₄NS⁺ (Benzothiazole moiety) parent->frag2 Inter-ring cleavage caption Proposed MS/MS fragmentation pathway. frag3 Loss of HCN m/z 124.0062 C₆H₆NS⁺ frag1->frag3 - HCN frag4 Loss of CS m/z 107.0396 C₇H₅N⁺ frag2->frag4 - CS

Sources

A Comparative Guide to the Biological Activities of Bis-Benzothiazoles and Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides an in-depth, objective comparison of the biological activities of two closely related classes of compounds: traditional benzothiazoles and the more complex bis-benzothiazoles. By examining experimental data and elucidating the underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research in this promising area.

The Benzothiazole Scaffold: A Foundation for Diverse Biological Activity

Benzothiazoles, heterocyclic compounds featuring a benzene ring fused to a thiazole ring, have long been a focus of drug discovery efforts due to their versatile pharmacological profile.[3] Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] The biological activity of these compounds is often finely tuned by the nature and position of various substituents on the benzothiazole core.[7]

Bis-Benzothiazoles: A Leap in Structural Complexity and Potency?

Bis-benzothiazoles, as the name suggests, are molecules containing two benzothiazole moieties. This duplication of the core structure opens up new avenues for therapeutic intervention, with the potential for enhanced binding to biological targets and novel mechanisms of action. This guide will delve into the available scientific literature to compare the biological efficacy of these dimeric structures against their monomeric counterparts.

A Comparative Analysis of Anticancer Activity

Both benzothiazole and bis-benzothiazole derivatives have emerged as promising candidates in the development of novel anticancer therapeutics. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, and disruption of cellular signaling pathways crucial for tumor growth and survival.[4][8]

Quantitative Comparison of In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative benzothiazole and bis-benzothiazole derivatives against various cancer cell lines. It is important to note that direct comparative studies are limited, and variations in cell lines and experimental conditions can influence the results.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzothiazole Substituted methoxybenzamide benzothiazoleMultiple1.1 - 8.8[4][9]
Dichlorophenyl containing chlorobenzothiazoleMultiple0.0718 - 1.60[9]
Substituted pyrimidine containing benzothiazoleMultipleNot specified (good % growth inhibition)[4][9][10]
Substituted chlorophenyl oxothiazolidine based benzothiazoleHeLa9.76[9]
Bis-Benzothiazole N-bis-benzothiazolyl thiocarbamideU-937 (Leukemia)16.23 ± 0.81[11]

Note: The data presented above is a selection from the available literature and is intended to be illustrative. For a comprehensive understanding, it is crucial to consult the original research articles.

Mechanisms of Anticancer Action

A key mechanism of action for many benzothiazole-based anticancer agents is the induction of apoptosis, or programmed cell death.[11] This is often achieved through the modulation of critical signaling pathways that regulate cell survival and proliferation.

Below is a simplified representation of a signaling pathway that can be targeted by benzothiazole derivatives, leading to apoptosis.

apoptosis_pathway Benzothiazole Benzothiazole Derivative PI3K PI3K Benzothiazole->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Activation Caspases Caspases Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway illustrating the induction of apoptosis by some benzothiazole derivatives.

Comparative Antimicrobial Activity

The emergence of antibiotic-resistant microbial strains has created an urgent need for novel antimicrobial agents. Both benzothiazole and bis-benzothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][5][12]

Quantitative Comparison of In Vitro Antimicrobial Activity

The following table provides a summary of the Minimum Inhibitory Concentration (MIC) values (in µg/mL) for selected benzothiazole and bis-benzothiazole compounds against various microorganisms.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Benzothiazole Sulfonamide analogues of benzothiazoleE. coli, S. aureus, P. aeruginosa3.1 - 6.2[5]
2-Arylbenzothiazole analoguesE. faecalis, K. pneumoniae~1 µM[5]
Phenyl urea analogues of benzothiazoleE. faecalis, S. aureus8[5]
Bis-Benzothiazole 2,6-bis(benzothiazole)-pyridine complexes (Ag(I))Staphylococcus epidermidisNot specified (Zone of Inhibition = 27 mm)[5]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental methodologies. The provided data serves as an indicator of the potential of these compound classes.

Experimental Workflow for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The following diagram illustrates a typical workflow for an MIC assay.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate with Compound and Microbe Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Read_Results Visually or Spectrophotometrically Assess Microbial Growth Incubation->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

A Look at Anti-inflammatory Potential

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, making the development of effective anti-inflammatory agents a high priority. Benzothiazole derivatives have shown considerable promise in this area, with some compounds exhibiting potent anti-inflammatory effects.[2][3] Data on the anti-inflammatory activity of bis-benzothiazoles is currently more limited in the scientific literature.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of benzothiazole derivatives is believed to be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory signaling pathways.[13]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds (benzothiazoles or bis-benzothiazoles) in a culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include appropriate controls, such as a vehicle control (solvent only) and a positive control (a known cytotoxic agent).[15]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[18]

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[15][17]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[22]

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[21]

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[22] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[19]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[21]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[23]

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader.[21]

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of benzothiazoles and bis-benzothiazoles. While both classes of compounds exhibit significant potential as anticancer and antimicrobial agents, the available data suggests that the dimerization of the benzothiazole scaffold in bis-benzothiazoles can lead to altered and sometimes enhanced biological activity. However, a clear and consistent superiority of bis-benzothiazoles over their monomeric counterparts has yet to be definitively established across all biological activities.

The field would greatly benefit from more direct comparative studies that evaluate mono- and bis-benzothiazole analogues with similar substitution patterns under identical experimental conditions. Such studies would provide a more robust basis for understanding the structure-activity relationships and for the rational design of next-generation therapeutic agents based on these versatile scaffolds. Further research into the mechanisms of action of bis-benzothiazoles is also crucial for unlocking their full therapeutic potential.

References

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Publications. Retrieved February 25, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PubMed Central. Retrieved February 25, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 25, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore. Retrieved February 25, 2026, from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). PubMed Central. Retrieved February 25, 2026, from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. Retrieved February 25, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online. Retrieved February 25, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). FLORE. Retrieved February 25, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central. Retrieved February 25, 2026, from [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI. Retrieved February 25, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved February 25, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved February 25, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved February 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. (2016). PubMed. Retrieved February 25, 2026, from [Link]

  • 2-Aminobenzothiazole derivatives. (n.d.). Université catholique de Louvain. Retrieved February 25, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica. Retrieved February 25, 2026, from [Link]

  • (PDF) Benzothiazole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Retrieved February 25, 2026, from [Link]

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (n.d.). JOCPR. Retrieved February 25, 2026, from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PubMed Central. Retrieved February 25, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. Retrieved February 25, 2026, from [Link]

  • Evaluation of some new synthesis Benzothiazole and Benzimidazole Derivatives as potential antimicrobial and anticancer agents. (n.d.). Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). PLOS One. Retrieved February 25, 2026, from [Link]

  • Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. (2022). IJPPR. Retrieved February 25, 2026, from [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2025). MDPI. Retrieved February 25, 2026, from [Link]

  • Copper-Coordinated Thiazoles and Benzothiazoles as Antimicrobial Agents. (2023). Encyclopedia.pub. Retrieved February 25, 2026, from [Link]

  • (PDF) A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. (2025). ResearchGate. Retrieved February 25, 2026, from [Link]

  • (PDF) Synthesis, reactions and antimicrobial activity of benzothiazoles. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

Sources

Precision in Amyloid Detection: The Benzothiazole-2-Amine (ThT) Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of protein aggregation studies, Benzothiazole-2-amine derivatives—most notably Thioflavin T (ThT) —remain the gold standard for real-time kinetic monitoring of amyloid fibril formation.[1][2][3][4][5][6][7][8] While newer probes like NIAD-4 and oligomer-specific antibodies have emerged, the benzothiazole scaffold's unique "molecular rotor" mechanism offers an unparalleled combination of sensitivity and kinetic resolution.

However, ThT is not a "add-and-read" reagent.[9] Its efficacy is plagued by inner filter effects, pH sensitivity, and polymorph-dependent binding variances. This guide moves beyond basic protocols to establish a self-validating detection system , ensuring that your fluorescence data represents true amyloidogenesis rather than experimental artifacts.

The Mechanistic Core: The Molecular Rotor

To validate your data, you must understand the signal origin. ThT is a benzothiazole-2-amine salt . Its fluorescence mechanism is governed by Twisted Intramolecular Charge Transfer (TICT) .

  • Free State (Quenched): In solution, the bond between the benzothiazole and aminobenzene rings rotates freely. Excitation energy is dissipated non-radiatively via this rotation.

  • Bound State (Fluorescent): Upon binding to the cross-

    
     sheet channels of amyloid fibrils, this rotation is sterically locked. The molecule becomes planar, and the excitation energy is released as fluorescence (Quantum Yield increases from ~0.001 to ~0.4).
    
Visualization: The Rotor Mechanism

The following diagram illustrates the transition that dictates signal generation.

ThT_Mechanism Free Free ThT (Solution) Rotational Freedom Excitation Excitation (440 nm) Free->Excitation Bound Fibril-Bound ThT Rotation Locked Free->Bound Binds Cross-β Sheet TICT TICT State (Non-Radiative Decay) Excitation->TICT Energy Dissipation Fluorescence Fluorescence Emission (480 nm) Excitation->Fluorescence High Quantum Yield Bound->Excitation

Figure 1: The TICT mechanism. Signal is generated only when the benzothiazole rotor is mechanically immobilized by the amyloid lattice.

Comparative Analysis: ThT vs. The Field

While ThT is the kinetic workhorse, it is not the only tool. A robust validation strategy often employs orthogonal methods.

Table 1: Performance Matrix of Amyloid Probes
FeatureThioflavin T (Benzothiazole) Congo Red NIAD-4 Antibodies (e.g., OC/A11)
Primary Utility Real-time Kinetics (HTS compatible)Histology / Tissue StainingIn vivo / BBB PermeableSpecific Species (Oligomer vs Fibril)
Mechanism Rotational restriction (Fluorescence)Birefringence / Absorbance shiftMolecular Rotor / Charge TransferEpitope Recognition
Sensitivity High (

~0.5–2

M)
Low to ModerateHighVery High
Kinetic Resolution Excellent (Seconds/Minutes)Poor (Not suitable for real-time)GoodN/A (Endpoint only)
Critical Limitation Inner Filter Effect; pH sensitiveLow specificity (binds cellulose/elastin)Cost; Spectral overlapCost; Batch variability; No kinetics
Excitation/Emission 440 nm / 480 nmAbs: 498

540 nm
475 nm / 625 nmN/A

Analyst Insight: Do not use Congo Red for kinetic plate-reader assays; it tends to aggregate and precipitate, causing scattering artifacts. Use ThT for kinetics and validate endpoints with TEM or antibody dot-blots.

The Self-Validating Experimental Protocol

A "self-validating" system implies that the protocol includes internal checks to flag failure modes (e.g., aggregation of the dye itself).

Reagents & Preparation[3][4][5][10]
  • ThT Stock: 1 mM in HPLC-grade water. CRITICAL: Filter through a 0.22

    
    m syringe filter. ThT can form micelles above 5 
    
    
    
    M which act as "false seeds."
  • Assay Buffer: PBS or HEPES (pH 7.4). Avoid low pH (<3.0) as it protonates ThT, altering its spectra.

Step-by-Step Kinetic Workflow
  • Pre-Assay Linearization Check:

    • Prepare a dilution series of ThT (0 to 50

      
      M) in buffer without protein.
      
    • Read Fluorescence.[1][2][3][7][9][10][11][12][13][14]

    • Validation Criteria: The background signal must be linear. If it curves upward, your ThT stock has aggregated (micelles). Discard and re-filter.

  • Sample Preparation:

    • Protein conc: 10–50

      
      M (monomer equivalent).
      
    • ThT conc: 10–20

      
      M.[3]
      
    • Note: Do not exceed 50

      
      M ThT. High concentrations cause the Inner Filter Effect (IFE) , where the dye absorbs the excitation light before it reaches the center of the well, artificially dampening the signal.[3]
      
  • Plate Setup (The "Quad" Layout):

    • Sample: Protein + ThT + Buffer.[5]

    • Control A (Bleed-through): Buffer + ThT (No Protein).

    • Control B (Scatter): Protein + Buffer (No ThT).

    • Control C (Blank): Buffer only.

  • Kinetic Run:

    • Temp: 37°C (or physiological relevant).

    • Shaking: Orbital (prevents settling) vs. Quiescent (slower nucleation). Consistency is key.

    • Read every 5–10 mins.

Visualization: The Kinetic Workflow

Protocol_Workflow Start Start: ThT Stock (1mM) Filter Filtration (0.22 µm) Remove ThT Micelles Start->Filter Linearity Linearity Check (Buffer + ThT only) Filter->Linearity Decision Is Background Linear? Linearity->Decision Decision->Filter No (Aggregated) Prep Prepare Plate (Quad Layout) Sample | ThT Ctrl | Protein Ctrl | Blank Decision->Prep Yes (Valid) Run Kinetic Read (Ex 440nm / Em 480nm) Prep->Run Analyze Data Analysis Subtract (Control A + Control B) Run->Analyze

Figure 2: The self-validating workflow ensures dye quality before the protein is even introduced.

Critical Artifacts & Troubleshooting

Even with a perfect protocol, physical chemistry can interfere.

The Inner Filter Effect (IFE)

At high concentrations, ThT absorbs the very light intended to excite it.[3]

  • Symptom: Fluorescence signal plateaus or decreases despite increasing fibril load.

  • Correction: Keep OD at

    
     < 0.05. If higher, apply the correction formula:
    
    
    
    
Inhibitor Interference (Quenching)

If screening drugs (e.g., polyphenols like curcumin or resveratrol), be aware that many are fluorescence quenchers or compete for the ThT binding site without inhibiting fibrillation.

  • Validation: If a drug reduces ThT signal, verify with TEM (Transmission Electron Microscopy) or Sedimentation assays. If fibrils are still present in TEM but ThT is low, you have a false positive inhibitor (optical interference).

References

  • LeVine, H. 3rd. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution. Protein Science, 2(3), 404–410. Link

  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405–1412. Link

  • Groenning, M. (2010). Binding mode of Thioflavin T and other amyloid ligands in the context of amyloid fibrils-current status. Journal of Chemical Biology, 3(1), 1–18. Link

  • Xue, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation.[2][3][9] Royal Society Open Science, 4(1), 160696. Link

  • Hudson, S. A., et al. (2009). The mechanism of thioflavin-T binding to amyloid fibrils. Journal of the American Chemical Society, 131(36), 13070–13083. Link

Sources

HPLC purity standards for 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Purity Standards for 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Introduction: The Imperative for Purity in Benzothiazole Derivatives

6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a complex heterocyclic compound belonging to the benzothiazole class. Molecules within this class are scaffolds of significant interest in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] For researchers and drug developers, the transition from a novel synthesized compound to a viable candidate for further study is critically dependent on one factor: purity. The presence of impurities, even in minute quantities, can drastically alter a compound's pharmacological and toxicological profile, leading to misleading experimental data and potential safety risks.

This guide serves as a comprehensive technical resource for establishing and verifying the purity of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine. We will delve into the globally recognized purity standards set by the International Council for Harmonisation (ICH), provide a detailed, field-tested High-Performance Liquid Chromatography (HPLC) protocol as the primary analytical method, and compare its performance against alternative techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Part 1: The Regulatory Framework for Purity Assessment

Before any analysis can begin, it is essential to understand the standards against which purity is measured. For new drug substances not yet registered, the ICH Q3A(R2) guideline is the authoritative source, providing a framework for the reporting, identification, and toxicological qualification of impurities.[4][5]

Key Concepts from ICH Q3A(R2):

  • Organic Impurities: These can arise from the manufacturing process (starting materials, by-products, intermediates, reagents) or from the degradation of the substance over time.[6][7]

  • Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission. For most drug substances, this is typically ≥0.05%.[6]

  • Identification Threshold: The level at or above which the structure of an impurity must be determined. This threshold is generally ≥0.10% for a maximum daily dose of ≤2g.[6]

  • Qualification Threshold: The level at or above which an impurity's biological safety must be established. For a maximum daily dose of ≤2g, this is typically ≥0.15%.[5][6]

These thresholds are not merely administrative; they are risk-based standards that compel a thorough analytical investigation of any new chemical entity. An analytical method must therefore be sensitive and specific enough to detect and quantify impurities at or below the 0.05% level.

Part 2: The Gold Standard—High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique in the pharmaceutical industry for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[8][9] A well-developed HPLC method can separate the main compound from closely related impurities, allowing for precise quantification.

Causality-Driven HPLC Protocol Design

The following protocol is designed based on the known physicochemical properties of benzothiazole derivatives—typically aromatic, moderately polar compounds with strong UV absorbance.

  • Column Selection (The Separation Engine): A C18 (octadecylsilyl) reversed-phase column is chosen. This is the workhorse of pharmaceutical analysis because its non-polar stationary phase provides excellent retention and separation for a wide range of moderately polar to non-polar molecules like our target compound. The long alkyl chains offer a high surface area for interaction, enabling the resolution of structurally similar impurities.

  • Mobile Phase (The Driving Force): A gradient elution using water and acetonitrile, both with 0.1% formic acid, is selected.

    • Acetonitrile is a common organic modifier with a low viscosity and UV cutoff, ensuring good peak shape and low background noise.

    • Water serves as the weak solvent in the reversed-phase system.

    • 0.1% Formic Acid is critical. It acidifies the mobile phase, which serves two purposes: 1) It suppresses the ionization of the amine groups on the benzothiazole, preventing peak tailing and ensuring sharp, symmetrical peaks. 2) It provides protons for better ionization in mass spectrometry if an LC-MS system is used for identification.

    • Gradient Elution: A gradient (changing the ratio of acetonitrile to water over time) is superior to an isocratic (constant ratio) method for impurity profiling. It ensures that late-eluting, more non-polar impurities are washed from the column in a reasonable time, while still providing good separation for early-eluting, more polar impurities.

  • Detector (The Eye): A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is specified. Unlike a standard UV detector that measures at a single wavelength, a DAD/PDA captures the entire UV-Vis spectrum for each peak. This is a self-validating feature, as it allows for "peak purity" analysis, where the spectra across a single peak are compared to ensure it is not composed of co-eluting compounds. The detection wavelength is set at the compound's maximum absorbance (λmax) for the highest sensitivity.

Detailed Experimental Protocol: HPLC-DAD
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient from 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-20 min: Return to 30% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: DAD, 285 nm (or determined λmax), with spectral scanning from 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting sample Sample Weighing & Dissolution (0.5 mg/mL) filtration 0.45 µm Syringe Filtration sample->filtration hplc HPLC Injection & Separation (C18, Gradient Elution) filtration->hplc dad DAD Detection (285 nm) & Spectral Acquisition hplc->dad integration Peak Integration & Area % Calculation dad->integration purity_check Peak Purity Analysis (DAD Spectra) integration->purity_check impurity_id Impurity Profiling (Quantify >0.05%) purity_check->impurity_id report Final Purity Report impurity_id->report

Caption: Workflow for HPLC-DAD purity assessment of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine.

Part 3: Comparative Analysis with Alternative Methodologies

While HPLC is the gold standard, other techniques offer advantages in specific contexts. Here, we compare it with UHPLC and HPTLC.

Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a direct evolution of HPLC that uses columns packed with smaller particles (<2 µm). This results in significantly higher resolution and much faster analysis times.[8]

  • Instrumentation: UHPLC system capable of handling high backpressures, with a DAD.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-0.5 min: 30% B

      • 0.5-4.0 min: Linear gradient from 30% to 95% B

      • 4.0-4.5 min: Hold at 95% B

      • 4.6-5.0 min: Return to 30% B (equilibration)

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Detection: DAD, 285 nm, with spectral scanning.

    • Injection Volume: 2 µL.

  • Sample Preparation: Same as HPLC, but may require further dilution due to higher sensitivity.

Alternative 2: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high sample throughput at a lower cost, making it ideal for screening multiple samples or for initial purity assessments. While less precise than HPLC/UHPLC, modern densitometers allow for quantitative analysis.

  • Instrumentation: HPTLC applicator, developing chamber, and densitometer/scanner.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC silica gel 60 F254 plates.

    • Sample Application: Apply 2 µL of the 0.5 mg/mL sample solution as 8 mm bands.

    • Mobile Phase (Developing Solvent): Toluene:Ethyl Acetate (7:3, v/v).

    • Development: Develop the plate up to 80 mm in a saturated chamber.

    • Drying: Air dry the plate completely.

    • Detection: Scan the plate with a densitometer at 285 nm.

Part 4: Head-to-Head Performance Comparison

The choice of analytical technique is a trade-off between speed, resolution, sensitivity, and cost. The table below provides a comparative summary based on typical performance metrics for the analysis of a complex small molecule like 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine.

ParameterHPLC-DAD UHPLC-DAD HPTLC-Densitometry
Principle Column ChromatographyColumn ChromatographyPlanar Chromatography
Typical Run Time 20 minutes5 minutes30-40 min for 15-20 samples
Resolution HighVery HighModerate
Sensitivity (LOD) ~0.01%~0.005%~0.05% - 0.1%
Quantitative Precision (%RSD) < 1.0%< 1.0%2-5%
Solvent Consumption/Sample ~20 mL~2.5 mL~10 mL per plate
System Cost MediumHighLow
Sample Throughput Low to MediumHighVery High
Best Use Case Gold-standard QC, impurity profiling, stability testingHigh-throughput screening, complex mixture analysisRapid screening, raw material ID, process monitoring
Interpreting the Data: A Practical Scenario

Imagine an analysis reveals an unknown impurity at a level of 0.18% by HPLC area percent.

  • Reporting: This impurity is above the 0.05% Reporting Threshold and must be reported.

  • Identification: It is also above the 0.10% Identification Threshold. Therefore, its chemical structure must be determined, often by collecting the fraction from the HPLC and analyzing it by Mass Spectrometry and NMR.

  • Qualification: Finally, since 0.18% is above the 0.15% Qualification Threshold, its biological safety must be established through toxicological studies or by demonstrating it was present at this level in batches used for non-clinical safety studies.[5]

Conclusion: Selecting the Right Tool for the Job

The determination of purity for a novel compound like 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a multi-faceted task governed by stringent international standards.

  • HPLC remains the definitive method for final quality control and regulatory submissions, offering a robust and reliable balance of resolution, sensitivity, and quantitative accuracy. Its ability to perform peak purity analysis with a DAD detector provides an essential layer of self-validation.

  • UHPLC is the superior choice for high-throughput environments, such as early-stage discovery or process development, where speed and higher resolution can accelerate decision-making without compromising data quality.

  • HPTLC serves as a valuable, cost-effective tool for rapid screening of synthesis reactions, checking starting material identity, or monitoring for gross impurities where the high precision of HPLC is not yet required.

Ultimately, a well-equipped research and development laboratory will leverage these techniques complementarily. An initial screen by HPTLC might be followed by method development and validation on an HPLC system, with the potential to transfer the method to a UHPLC system for faster routine analysis as the compound progresses through the development pipeline. Adherence to the principles outlined in the ICH guidelines is non-negotiable and forms the bedrock upon which all analytical data must be built.

References

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0tsRop9vTg92ihkCoEanD1Wbg-Munr0ACTNlKENDlpLjwFzRgRsJu58WTaD2a8rBVfzjg36WnRUNDGJoqNoxI2cpYM7UzHiikpecGd7lNJ8ZLsEQbMbhq_ARy0hhhar890mNrdLdTdMA=]
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSRycIuYccY_nQUmVQ8z-T60aj1UXlRAwXF0gNRToTByMC7pcQwsYhdBRbssG_hwahuZjNL1gjJbwPy7jeUIQisWAnJ_PHbXh60M4Rpiiu5TeFJyTdChf1oNTQ_qRezXXHuwMpANuj_MiSE03B58yUe3f0ox0iMrH4ui4UhIaj4eyH4dg1DXgvj8cq4JHfRu_oOuLO3eHXoHDAw9QWgReU4C5S]
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGSh97Jgzu3amJV0cv_tzG2AzXq8cK3fz9f5PqxkhCBnZQuqq0EkFNSeIr3UBB_Lg_GTPseIuE2AKoRF73vU1rhs5ncag7zNFMmxTxNk4hQuEBalsT5BuuHoHXpwOzeyl0fFxwr3qfDLY5gYirodw=]
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVRwl4WGFmunkDpwys-GUhMI1gt7niJO-DHUSyzjAFNB62UvgTpji8O3WHw3UokyQBtlC5MFTI1z0FGs7E2LdcAIR0IjpyBDf_BIu6r-rdDoRdNf45nAzWabwCKiCYnELIGMI7bzN49tLVD0E4EcaXbuBLF2RVUBfvD49ubMZrfKEFxIvKnBchJJv8ZWkDWivahs1IVJaWwXwX0masSzqW]
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErrd8b-6aMWW8nFtDfr9_Pw8yonGpf4EfJMzK_CjtHlYO5W3P9Bs0fC1qo5SDyZGSsVdTTLKR2CNDnjVLQ7gbcWTP7jyX8_vHXbzacYQFHJbMkEHLEL56-smHpNZVgAvJvG5BMuulQgeq91E-GNUpfbsHpHvfxogX_mh-kN4GBUh6Z8A==]
  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC. (2026). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3tQUwBfE3i85btsJDeY8KZ-JvUoWAWDE2AX2d15boV8gsD-tsZPZHVrOann_wqcfI2fCop4uFFNpi5cwmVEJhCnznrT0eWtiL4d77Sg2ofb21hfnFa5Jwgfo0f9yOrxRHpBi9C3v37Cw7lvRh]
  • Small Molecule Drug Characterization and Purity Analysis - Agilent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkS0MzkLQTu-5wjGEH4OmY-cPM7SwXooAPfhE2sOSV5Oj6khWJ1kTjGzUsbC3whpGVivycEGV8PBWNcuqErNvCwocOxAS0WLMbXtcydWfXgknMX3uszYvOJjga-lT-CtvANG8_Wg10PBLUO4oKIWeG8phAmeiLp_EFvAdKLHSumo__UNEhSjjGh4528VopX0EVpqznOJ0mlt91j74-_qIeHCiEd_XGpCmhhlTcZLJxZD1b6ZIEMESlRhx9NWKBE4WWrRja]
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlWJlveyKQg5m8AgJN8NDjGlQhMPLjeFvjMHKWq1ifJgCQAswd1pSuBhfCskvydKSC6zzUga59jpZP2f5MXzr6uQjMCZjOEe3jDYoutb0yQD4jHo5cpJV_r-EQVC8F9DVPKJGBCnmc4h5v9hkW]
  • A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Ahl0mhyPCPvvWGXSxhpjFCX-lOpw2uPgybWBltvv215caiyQoR_q4g4vDnvYV3xLn2cwPEveNl1BiSqAMX8TwqFaIsWmVP7gBid8fqZ_V5tzhpmYDm8vOdJ3QkeK8-WY2uFgOXbwOVBMKfFgdQSABczdY4r_2Q==]
  • Identity and Purity - Small Molecules - Pacific BioLabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzT-qEMBfpZOyedNpsSk8JEUiPmi5jLvDOECEIywqQ-gdTB4GvMkDnZ9DjbDoin7lb8ZUY4TEuI-g9o-FFFcFXYhDfXgwcundoYOzg5ALt3eohE7Vsj40GX-0n0SHja-EdUr78_u-pdxshDolzEbqXp6H_TrYn]
  • 6-Methoxy-1,3-benzothiazol-2-amine - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLMX2ByiW3QQEW1a-Vn53wrUxyjm0VALtQMzQKu8IV3MLCGSI0SNnJnnBqhkUgVf6t3sv5zBBPrE6Txy501iPvpmIFMkp3YfkOYPizpAw-_j9miMP3QgC4i2YJeZWpgX7S7zMIh8il_QLTCMM=]
  • Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoLZc_rzrxNxCMaWjiu8WU3I02qO1KODNlLAdI8Jz_TCIf6fWeTutOXJnjTeenDVXC3OoE7U-0FEoLZXMro8ADlTTYof3DyKRTe8pMtVD72yYtx6XqX4M9oRNnL_n4yuDfMBhw_Qa-i0G0w_8Jn-VxvHg5fPuA7G4x0VB6]
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES - IJRPC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEiEv3OXSqJ7qg9V_zquTkr0Ya2NC0O1E5x6A9nAgJ1mzyVkHOcOkk_3VqonHWMqn3kwXySGbuwSTOkHmJo8XqIdkDhXifqTmLGJ52dtvxUZyXSeEK3VstNh4m]
  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry. (2011). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqyHSl__7M84mqydA4oMrDSH69lb0o1q9eg8VfRLp0Q9Ld8qVBfBCDWcwFKzEIB5PT-Kuza1pBwByNh-UzG4iTga7zSRbwcZs3AyJruJ9ETkGN2LP2oM97tKmMioX0CrGn9qxnxfSJ_XBUdWHBYlG9jjpb3kxDg7MY_jnFZ0lpaR_am9ksBTMycp3iddnWBubHzqMKkYDj1jaZ3MwHQpEzT8BRiZ8lefDYwK_DgfhT2c_ZhKaBy63LU0E8Hlg3]
  • Pharmaceutical Analysis for Small Molecules - Sartorius. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPxgbdWTCUjclTmx5woFy3Vs_ddOhX2qMOqmFy5YZedCrXUL0mKvpItJh4ifbZK2ZUOdKQolu5Jq0l2AwOD-queWYpeNaITSMLObUCJV1mL-dS3U4heY748lzN_z2siohV59Y_mmBbNmzK8jKnFwafUzHWlAYFJtVYA_1u5yWvzaQof4OsxDneyX23LIHMnhKomH7I-4DGka4KkMPPuWj4iTnDwE9F9i5Aihw8aQ==]
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLXbMHgjQOBvZW1KzmROjJGZaxs9HIdT5m2f6-_syTxLWpkNUzNw7cj8qHmaIz2L9Cz82MeXUVz0EiOLURAucW3wC1hlxBY53VQeLuzWpxteF7s1lxzeQWJ0wpu7_ZxRf1z5DxWrqXvozKzMzgFFx0ZIVfGLA3xwLcCBSgbC4b_Qs2oZ8cH2Z86DMP8MYSo62h2mLttDCESyV0kWVCeQWiQwl-iyDcuc_sjgxAqKoutb6OkroG_cciGoOFDwHb3H6P85jUZd1jLRdQuwc=]
  • 6-cyclohexyl-1,3-benzothiazol-2-amine - C13H16N2S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhNe5Zil4zD55SiEtg1Gp0Kn69_B8aYR4jymFW3OMaCkJdQhMiRlG_lBd4Gs1_iFCTCnXgYqLVLF50jkCeQVN3bQRDxkCdOERvXjaAw8vqMei7IZckd7yUvgB2IeQOW8Xhsosve8KSuAx1t69AYzKXzuUn8PO5hin9OA==]
  • HPLC reference standards | Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1RikmGmIrx-9tYG9Bkd-5gACl26HuoGNzgOyjeElKAyf_FY5jFls8QS6OPm-B_wtM1apDuClwnb6M95kt7S6SP2ijmbnO1MVUTgOL2bXb5DoMJCg9WdaNp2lOENxGPItYp1guJHwA7hvp5KMOnKNPjEu22lTI4kT6saUKLchhjfoUz9YXr1U1sCcJkhgMFKQXUJsze9KIejgZLlO5G2XVUo2sbPC_zz6J91dJ0Ai6u3aqzrs-3W_edsHEY2LC2FPlQXm_gV8S3MM0_t6iHPytcmmMdyVc338zWxsgeROTHn96veoY]
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhKfzdqaVzbsPgczLrJBsj6rzfa95AdzKsVChJ-gUOprsyrRJkkMVTkymZsumlZal_lTSXtKjV4zQXpK5P7s3AggX6opFvycfAVGdbra4P7TngouT15xYwDxrKCOK2YQ3Bwvm_YD60R8svotkUc9hAfwfMjHslI48XlDyZuT4amMZDPAseg_UJGcT51qJx1YfKb8nfil0Mhag22I2lPWnm-h6dAnZkK0u4VjxmXBdjxCzt31r3t2zu8l3Qr0F3tp1myY34DbM=]
  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives - JOCPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Oxbo7LkmfANYugASKbghQ-mhCQHkkvZxSxxxVTnqhKmGEMjf1puv0WMqAiOrv78pl3AuvSWvFKokMMgXOmApHD-LbDFRLHCqfoi7a17wupXsG7jCO1pj1JeJsJRZ88jHc_uAcAa1KRyC_KyUuJ620CpWOQjZ1nn_r_PA86K51StoOOokOD7DH8KjzCt9SiEAj0EJ42hzkYM4Fomeh_Fvg9Csh92L-Xb8gpu4D7APmNf0SXxvowUpom-GLtqZzWUPgGz8HnPsNpR1RX1p1byxpd-OZQetfg==]
  • A Comparative Purity Analysis of Synthesized 4-(6-bromo-1,3-benzothiazol-2-yl)aniline - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElN098zYDBRnxGh3bsuCx47keJCnG5aAvxqPtgUSPy4WxuZCY02catQskyd0g6kUF88Klagw8WfvO9zOg1SQGKCbsMwh1HfwAzbaMv_JMT4Fq9qR1tnGeZHHBTUKQy1kAOFDi_n8ttICjZG9HBU7NTzGIcYogRuvTktlxINb5oVjXLOZzOZEVKa_DSGhDgZ1IebGGJYg29oikPhT9Zu--KpaO1_zMC_c4NT4OebhfHKpI=]
  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents - IRIS. (2020). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCYJpcVMlqRGUdaTcMOBtVWJLTP5kaykN6G3Lbx5ia9_UDTgeh49lw-AAbjWTVkKs3CYx4AAJRPSZAcnZdhrAOnsbXd72pPqRp5Z4n1OQEaCKFN_COxEs3shy3LO_ZZQ41Tpov7jIZOeJUwPiWsGI6Oa9Mb8wabmmPl1aZd5bXoWVFNg==]
  • SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNU8RQxtFnOLio7hg7uHb8AUVwXlRaaT4UeBl7fBc6TPCe7qA_9FA6GRbBnRCex2bcqgt2zKlxx_f20k4fBq2jmUy08DTj1KU0yunuUUvY5pFc0xfXyZVDMetcYhTb5-zj5bqQT9QEpzNsByHbYJIdEDLn0lWyBof6IRnt]
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFATBSnnCTvtC129MXStqCYUA3nJOltdHxS4F8cdz0eHWa2cPQolpG_UN9fQZteyWtVkHGdlifKvb1qhdX7kTtEjpzDogs8Q2Lz0DprzIK0G-X4iB0vx5p9VLogdDr7p_Nm5LQ=]
  • Comparative Guide to Analytical Method Validation for 6-chloro-1,3-benzothiazole-2-thiol - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQohGyFmKsi9TrTr_yydHegmlC2O12x2UChFnxXfB5D7gQHUuqfWOntLLBDdOzbvg_LINK4E5OixDMdvc_wIWQkgnjmMQseSNry-Jxv0F9r0Sgz1tUmOB4eCwwvTrwHw-sEaUsnZyB8cZNxqffXo9_RTfK6J_IBkpBkpnhztKq_KMHDaBJgU9Wy5c2R2xt5Sf5aSQKgpecali8Z4TtJZ_hw_DOvyZKGD3GpTz8NXoNeoxGUpaS]
  • (PDF) N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4 - ResearchGate. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPvNagMJ-V22IHEO56bM8vvIs6gnAzLEh6J0cTbszGGaBrVPpw4iq_ixmbzBziw-RqitwsGcmnSEy6FW4S3fsgL_ruf-glelhvNwzXOH4j1DF2Adiin7x3MSakwbZ8zaZnrjQ6W_4SzL404vkvEf-I6sCevkMxds8mtl5QwSXgfCPQ2oz7O_SWkCwVApzcOEKMYGDwuhbvwZR4MdC-czYI6Dmo30rlzrovcBwcIxol2NtIgWtbya6n4vYUh8LaHMZDXgq0aEGR-ypvlGEcWqkKg3u0iW3ZhlGher8Bc6x10zpc4EHI5KnmLx8=]
  • ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqPzjcHoizrkZd6xIiCGDTqT7nBB8M-eb-EgXhuo8qxzIzIjip1Bz7RglIP0TGCyiGg14u4LNnNhtgv7LjbXPFDmTiSvPzuoZclwpgCm6WPpq-6NRT8w3bznX4AjAj_lfPq4Mr4b-9l8Y6DUHU2IN16U3XRuh8cGuwsHP4EzDRSpgzdBi-VAZRTL9oTNhA-utnPRso9ASLaR4ns0onyP3RsJ-H52NGxyyVOXBnMmKFjZ0_v8XLR4I34bDzUhmHE-Qrrds=]
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. [URL: https://vertexaisearch.cloud.google.

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine. This document is intended to empower laboratory personnel with the knowledge to work safely and effectively with this compound. Given the limited specific data on this exact molecule, the recommendations provided are based on a thorough evaluation of the known hazards associated with the benzothiazole chemical class.

Hazard Assessment and Triage

Benzothiazole and its derivatives are a class of compounds with a wide range of industrial and research applications. However, they are also associated with various health hazards. Studies on related benzothiazole compounds have indicated risks of skin and eye irritation, respiratory tract irritation, and potential for harm if swallowed.[1][2][3] Some benzothiazole derivatives have also been identified as dermal sensitizers and are suspected of causing cancer.[4][5] Furthermore, genetic toxicity assays on some benzothiazoles have shown positive results for mutagenicity.[6][7] Therefore, it is imperative to handle 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine with a high degree of caution, assuming it may possess similar toxicological properties.

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

  • Sensitization: May cause an allergic skin reaction.[1][8]

  • Chronic Toxicity: Suspected of causing cancer and may have mutagenic potential.[4][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the minimum required PPE for handling 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles complying with EN166 (EU) or NIOSH (US) approved standards. A full-face shield may be necessary for splash hazards.[9]Protects against dust particles and potential splashes, preventing serious eye irritation.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile or Butyl rubber) should be worn.[1] Always inspect gloves for integrity before use.Prevents skin contact, which can lead to irritation and potential sensitization.[1]
Body Protection A lab coat or long-sleeved protective clothing is required.[1][9]Minimizes skin exposure to dust or accidental spills.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator (e.g., N95 for dusts) is required.[1][9][10]Prevents respiratory tract irritation and potential systemic toxicity from inhalation.[1][2]

Safe Handling and Operations Workflow

Adherence to a strict operational workflow is critical for ensuring personnel safety and preventing environmental contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate and Prepare Work Area verify_safety Verify Safety Equipment (Eyewash, Shower, Fume Hood) prep_area->verify_safety gather_ppe Assemble and Inspect PPE verify_safety->gather_ppe gather_materials Gather All Necessary Materials gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_handle Weigh and Handle Compound in Fume Hood don_ppe->weigh_handle avoid_dust Minimize Dust Generation weigh_handle->avoid_dust close_container Keep Container Tightly Closed When Not in Use avoid_dust->close_container decontaminate Decontaminate Work Surfaces close_container->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine.

Step-by-Step Handling Procedures:

  • Work Area Preparation: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1] All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Handling: Carefully handle the solid material to avoid the formation of dust.[1] Use appropriate tools for weighing and transferring the compound.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory area.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][9] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[2]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is crucial.

Spill Response Protocol

spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate don_ppe Don Full PPE (including respiratory protection) evacuate->don_ppe contain Contain the Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: Emergency spill response workflow.

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[9]

  • Personal Protection: Before re-entering the area, don the appropriate PPE, including respiratory protection, gloves, and eye protection.[9]

  • Containment: Prevent the further spread of the spill. For solid materials, carefully sweep up and place into a suitable, labeled container for disposal. Avoid generating dust.[2][9]

  • Decontamination: Thoroughly clean the spill area with a suitable cleaning agent.[9]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[11][12] Seek immediate medical attention.[12]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[12][13] If skin irritation persists, seek medical attention.[12]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[12]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward.[1] Seek immediate medical attention.

Disposal Plan

All waste materials containing 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine must be treated as hazardous waste.[1]

  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container.[12]

  • Contaminated PPE: Used gloves and other contaminated protective equipment must be disposed of as hazardous waste.[1]

Disposal should always be in accordance with local, state, and federal regulations.

References

  • Personal protective equipment for handling Sodium benzo[d]thiazole-2-sulfinate - Benchchem.
  • Benzothiazole - LANXESS.
  • Personal protective equipment for handling 1,2,3-Benzothiadiazole-7-carboxylic acid - Benchchem.
  • SAFETY DATA SHEET Benzothiazole - Synerzine.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • 6-Amino-1,3-benzothiazole-2-thiol - CymitQuimica.
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
  • 2 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring - DergiPark.
  • Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment - PubMed.
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
  • SAFETY DATA SHEET.
  • 6 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • • SAFETY DATA SHEET - SigmaAldrich.cn.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.